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1-(5-Bromo-6-chloropyridin-3-yl)piperazine Documentation Hub

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  • Product: 1-(5-Bromo-6-chloropyridin-3-yl)piperazine
  • CAS: 412347-55-8

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to Safety Data Sheet (SDS) and Hazard Classification of Halogenated Pyridine Piperazines

Introduction: The Double-Edged Sword of Halogenated Pyridine Piperazines in Drug Discovery Halogenated pyridine piperazines represent a cornerstone scaffold in modern medicinal chemistry. Their unique physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Halogenated Pyridine Piperazines in Drug Discovery

Halogenated pyridine piperazines represent a cornerstone scaffold in modern medicinal chemistry. Their unique physicochemical properties, born from the amalgamation of a pyridine ring, a piperazine linker, and one or more halogen substituents, have propelled them into the limelight as privileged structures in the development of novel therapeutics. From antipsychotics to anticancer agents, their versatility is undeniable. However, this chemical elegance belies a potential for significant health, safety, and environmental hazards. As researchers and drug development professionals, a profound understanding of these risks is not merely a regulatory formality but a scientific and ethical imperative.

This in-depth technical guide eschews a generic template, instead offering a holistic and practical framework for the robust hazard assessment and classification of halogenated pyridine piperazines. We will delve into the nuances of Safety Data Sheet (SDS) authoring, grounded in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and provide actionable insights for ensuring laboratory safety and regulatory compliance.

Pillar I: Deconstructing the Hazard Profile - A Structure-Activity Relationship Perspective

The hazard profile of a halogenated pyridine piperazine is not monolithic; it is a composite of the individual contributions of its core components, modulated by their interplay.

  • The Pyridine Core: The pyridine ring, an electron-deficient aromatic system, imparts a baseline level of toxicity. Pyridine itself is a toxic and flammable liquid with a strong, unpleasant odor[1]. Its derivatives can cause local irritation, and absorption through the skin can lead to systemic effects similar to inhalation[2]. The nitrogen atom in the ring can be a site for metabolic activation, potentially leading to the formation of reactive intermediates.

  • The Piperazine Moiety: Piperazine is a corrosive chemical, capable of causing severe skin and eye irritation[3]. It is also a known sensitizer, with the potential to cause allergic skin reactions and asthma-like conditions upon repeated exposure[3]. Its basic nature means it will react exothermically with acids[4][5][6].

  • The Halogen Substituent (F, Cl, Br, I): The nature, number, and position of halogen atoms on the pyridine ring dramatically influence the molecule's reactivity, metabolic stability, and toxicological profile.

    • Electronegativity and Reactivity: Highly electronegative halogens like fluorine can alter the electron distribution of the pyridine ring, affecting its metabolic fate and potential for forming toxic metabolites.

    • Lipophilicity: Increasing halogenation generally increases lipophilicity, which can enhance absorption through the skin and biological membranes, potentially leading to greater systemic toxicity and bioaccumulation.

    • Metabolic Dehalogenation: The metabolic cleavage of carbon-halogen bonds can produce reactive and toxic intermediates. The ease of this cleavage depends on the specific halogen and its position.

The interplay of these structural features dictates the overall hazard profile. For instance, a highly chlorinated pyridine piperazine may exhibit increased lipophilicity and persistence in the environment compared to its non-halogenated counterpart.

Pillar II: The Globally Harmonized System (GHS) - A Universal Language for Chemical Hazards

The GHS provides a standardized and internationally recognized framework for classifying chemicals and communicating their hazards through labels and Safety Data Sheets (SDSs)[7][8]. A thorough understanding of GHS is non-negotiable for anyone handling novel chemical entities.

Core GHS Hazard Classes Relevant to Halogenated Pyridine Piperazines

Based on the structural components, the following GHS hazard classes should be carefully evaluated for any novel halogenated pyridine piperazine:

Health Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): While data on specific halogenated pyridine piperazines is scarce, the parent compounds suggest a potential for moderate to high acute toxicity.

  • Skin Corrosion/Irritation: The presence of the piperazine moiety strongly suggests a high potential for skin corrosion or irritation. For example, 1-(4-Pyridyl)piperazine is classified as causing severe skin burns and eye damage[9][10].

  • Serious Eye Damage/Eye Irritation: Similar to skin corrosion, the corrosive nature of piperazine derivatives poses a significant risk of serious eye damage.

  • Respiratory or Skin Sensitization: The potential for piperazine to act as a sensitizer necessitates careful evaluation of this endpoint[3].

  • Germ Cell Mutagenicity: Some pyridine derivatives have shown mutagenic potential[11][12]. The addition of halogens can sometimes enhance this effect.

  • Carcinogenicity: Pyridine has been implicated in liver cancers in animal studies[2][13]. The carcinogenic potential of novel halogenated derivatives should be considered.

  • Reproductive Toxicity: Some pyridine derivatives have been shown to have reproductive and developmental effects in animal studies[11].

  • Specific Target Organ Toxicity (Single and Repeated Exposure): The liver and kidneys are potential target organs for pyridine and its derivatives[11][14].

Physical Hazards:

  • Flammability: While many of these compounds are solids, pyridine itself is a flammable liquid[1]. The flammability of a novel derivative should be assessed.

  • Reactivity: The piperazine moiety can react violently with strong oxidizing agents and acids[4][5][6].

Environmental Hazards:

  • Hazardous to the Aquatic Environment: Pyridine and its derivatives can be harmful to aquatic organisms[1][2]. The persistence and bioaccumulation potential may be increased by halogenation[15].

Pillar III: A Step-by-Step Protocol for Hazard Assessment and SDS Authoring

For any novel halogenated pyridine piperazine, a systematic and documented hazard assessment is crucial. The following workflow provides a robust framework.

Experimental Workflow: From Synthesis to Safety

Hazard_Assessment_Workflow cluster_0 Phase 1: In Silico & Literature Assessment cluster_1 Phase 2: Preliminary Experimental Screening cluster_2 Phase 3: Comprehensive Hazard Classification & SDS Authoring A Compound Synthesis & Purification B Literature Review: - Parent Scaffolds (Pyridine, Piperazine) - Analogous Halogenated Aromatics A->B Structural Information D Physicochemical Testing: - Melting Point - Boiling Point - Water Solubility A->D Purified Compound E In Vitro Toxicology: - Ames Test (Mutagenicity) - Cytotoxicity Assays A->E Purified Compound C In Silico Modeling (QSAR): - Toxicity Prediction (e.g., DEREK, TOPKAT) - Physicochemical Properties B->C Identified Data Gaps F Data Integration & Weight of Evidence Analysis C->F D->F E->F Biological Activity Data G GHS Classification according to ECHA/OSHA guidelines F->G Comprehensive Data Package H Authoring the 16-Section SDS G->H Final Classification

Caption: A logical workflow for the hazard assessment of novel halogenated pyridine piperazines.

Detailed Methodologies

1. Literature and In Silico Assessment (Pre-synthesis and Early Post-synthesis):

  • Objective: To gather all available information on the potential hazards of the novel compound based on its structural similarity to known chemicals.
  • Protocol:
  • Conduct a thorough literature search on the toxicological and physicochemical properties of pyridine, piperazine, and structurally related halogenated aromatic compounds. Utilize databases such as PubChem, ECHA's chemical database, and the Carcinogenic Potency Database[9][13].
  • Employ Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints such as mutagenicity, carcinogenicity, and skin sensitization.
  • Predict key physicochemical properties that influence hazard potential, such as logP (lipophilicity), water solubility, and vapor pressure.

2. Physicochemical and In Vitro Toxicological Testing:

  • Objective: To generate initial experimental data on the intrinsic properties and potential hazards of the novel compound.
  • Protocol:
  • Physicochemical Characterization: Determine the melting point, boiling point (if applicable), and water solubility using standard OECD test guidelines.
  • Ames Test (Bacterial Reverse Mutation Test): Conduct an Ames test to assess the mutagenic potential of the compound. This is a critical screen for potential carcinogens.
  • Cytotoxicity Assays: Perform in vitro cytotoxicity assays using relevant cell lines (e.g., hepatocytes for liver toxicity) to determine the compound's general toxicity at a cellular level.

3. GHS Classification and SDS Authoring:

  • Objective: To formally classify the compound according to GHS criteria and create a comprehensive and compliant Safety Data Sheet.
  • Protocol:
  • Data Integration: Collate and analyze all data from the literature review, in silico modeling, and experimental testing.
  • Hazard Classification: Following the guidance from regulatory bodies like ECHA and OSHA, classify the compound for all relevant GHS hazard classes[16][17][18]. The classification should be based on a "weight of evidence" approach when data is limited.
  • SDS Authoring: Author a 16-section SDS in accordance with the OSHA Hazard Communication Standard[19][20][21]. Each section must be completed accurately and comprehensively.

The Anatomy of a Safety Data Sheet for a Halogenated Pyridine Piperazine

The 16-section SDS is the primary means of communicating hazard information to downstream users[19][22]. Below is a guide to the critical information required in each section, tailored to the specific context of a novel halogenated pyridine piperazine.

Table 1: Key Content for an SDS of a Novel Halogenated Pyridine Piperazine

Section NumberSection TitleCore Content for Halogenated Pyridine Piperazines
1IdentificationProduct identifier, common names, supplier details, and emergency contact information.
2Hazard(s) IdentificationGHS classification (e.g., Skin Corrosion - Category 1B, Acute Toxicity - Category 3), signal word (Danger/Warning), hazard statements (e.g., H314: Causes severe skin burns and eye damage), and pictograms.
3Composition/Information on IngredientsChemical name, CAS number (if available), and concentration.
4First-Aid MeasuresDetailed instructions for immediate medical care following exposure via inhalation, skin contact, eye contact, and ingestion. Emphasize immediate and thorough flushing for skin and eye contact.
5Fire-Fighting MeasuresSuitable extinguishing media, specific hazards arising from the chemical (e.g., emission of toxic fumes of nitrogen oxides and halogenated compounds upon combustion), and protective equipment for firefighters.
6Accidental Release MeasuresPersonal precautions (e.g., wearing appropriate PPE), emergency procedures, and methods for containment and cleanup.
7Handling and StoragePrecautions for safe handling (e.g., avoid contact with skin and eyes, use in a well-ventilated area) and conditions for safe storage (e.g., store in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizers).
8Exposure Controls/Personal ProtectionOccupational exposure limits (if available), engineering controls (e.g., fume hood), and personal protective equipment (PPE) recommendations (e.g., chemical-resistant gloves, safety goggles with side shields, lab coat).
9Physical and Chemical PropertiesAppearance, odor, melting point, boiling point, flammability, solubility, etc.
10Stability and ReactivityChemical stability, possibility of hazardous reactions (e.g., with acids and oxidizing agents), conditions to avoid (e.g., heat, light), and incompatible materials.
11Toxicological InformationA summary of the toxicological data, including acute toxicity estimates, skin and eye irritation/corrosion data, sensitization information, and data on mutagenicity, carcinogenicity, and reproductive toxicity.
12Ecological InformationEcotoxicity data (if available), persistence and degradability, bioaccumulative potential, and mobility in soil.
13Disposal ConsiderationsGuidance on proper disposal methods in accordance with local, state, and federal regulations.
14Transport InformationUN number, proper shipping name, transport hazard class (e.g., Class 8 for corrosive materials), and packing group.
15Regulatory InformationRelevant safety, health, and environmental regulations.
16Other InformationDate of preparation or last revision.
Visualizing the SDS Structure

SDS_Sections SDS Section 1: Identification Section 2: Hazard(s) Identification Section 3: Composition Section 4: First-Aid Section 5: Fire-Fighting Section 6: Accidental Release Section 7: Handling & Storage Section 8: Exposure Controls/PPE Section 9: Physical & Chemical Properties Section 10: Stability & Reactivity Section 11: Toxicological Information Section 12: Ecological Information Section 13: Disposal Section 14: Transport Section 15: Regulatory Section 16: Other Information

Caption: The 16 mandatory sections of a Safety Data Sheet (SDS).

Conclusion: Fostering a Culture of Safety and Scientific Integrity

The development of novel halogenated pyridine piperazines holds immense promise for advancing human health. However, this pursuit must be inextricably linked to a rigorous and proactive approach to safety. By integrating the principles of structure-activity relationships, adhering to the globally harmonized system of classification, and implementing a systematic workflow for hazard assessment and SDS authoring, we can ensure the well-being of researchers, protect the environment, and uphold the highest standards of scientific integrity. This guide serves as a foundational resource for navigating the complex but critical landscape of chemical safety in drug discovery.

References

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration. [Link]

  • Pyridine - Wikipedia. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]

  • How does the OSHA Hazard Communication Standard relate to SDS? - Simple But Needed. [Link]

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate. [Link]

  • Degradation of pyridines in the environment - Taylor & Francis. [Link]

  • Hazard Communication Safety Data Sheets - OSHA. [Link]

  • Understanding OSHA SDS Format Requirements and How to Manage Them - 3E. [Link]

  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

  • Classification and labelling - ECHA - European Union. [Link]

  • Classification of substances and mixtures - ECHA - European Union. [Link]

  • piperazine (C4H10N2) - GazFinder. [Link]

  • Guidance documents - ECHA - European Union. [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes - YouTube. [Link]

  • How to notify substances in the Classification and Labelling Inventory. European Chemicals Agency. [Link]

  • PIPERAZINE - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem - NIH. [Link]

  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. Australian Government Department of Health. [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. [Link]

  • Pyridine: an overview of available data on mutagenicity and carcinogenicity - RIVM. [Link]

  • GHS Classification (Rev.11, 2025) Summary - PubChem. [Link]

  • Pyridine: Carcinogenic Potency Database. [Link]

  • Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual. [Link]

  • Classifying hazardous chemicals National guide - Safe Work Australia. [Link]

  • HS682 GHS Hazard Classes Summary. [Link]

Sources

Exploratory

The Trifunctional Scaffold: A Technical Review of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine

Topic: Literature Review of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, 1-(5-Bromo-6-chloropyridin-3-yl)piperazine (hereafter referred to as BCPP ) represents a "privileged intermediate"—a scaffold possessing inherent biological relevance and distinct chemical handles for divergent synthesis.

Unlike simple arylpiperazines, BCPP offers a unique trifunctional reactivity profile :

  • The Piperazine NH: A nucleophilic handle for amidation, reductive amination, or urea formation.

  • The C5-Bromine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The C6-Chlorine: An electrophilic site capable of SNAr displacement or selective coupling under forcing conditions.

This guide analyzes the synthesis, reactivity, and application of BCPP in the development of GPR6 modulators (Parkinson’s disease) and MAGL inhibitors (pain management).

Structural Analysis & Reactivity Profile[1]

The utility of BCPP lies in the electronic differentiation of its halogen substituents. The pyridine ring is electron-deficient, activating the halogens for substitution, but the degree of activation varies significantly.

Chemoselectivity Hierarchy

The synthesis of BCPP typically relies on the displacement of a labile group (usually Fluorine) at the C3 position. Once formed, the remaining halogens (Br at C5, Cl at C6) exhibit distinct reactivity thresholds.

ReactivityProfile Core 1-(5-Bromo-6-chloropyridin-3-yl) piperazine (BCPP) PiperazineNH Piperazine NH (Nucleophile) Core->PiperazineNH Most Reactive (Amidation/Alkylation) C5_Bromine C5-Bromine (Suzuki/Buchwald) Core->C5_Bromine High Reactivity (Pd-Catalysis) C6_Chlorine C6-Chlorine (SNAr / Late-Stage) Core->C6_Chlorine Low Reactivity (Requires forcing conditions)

Figure 1: Chemoselectivity map of the BCPP scaffold. The gradient of reactivity allows for sequential functionalization.

Synthesis & Manufacturing

The most robust route to BCPP involves a Nucleophilic Aromatic Substitution (SNAr) on a 3-fluoro-pyridine precursor. The 3-position is activated for nucleophilic attack by the inductive effect of the ring nitrogen and the electron-withdrawing nature of the adjacent halogens.

Validated Synthetic Route

Precursor: 5-Bromo-6-chloro-3-fluoropyridine.

StepReagentsConditionsMechanismYield
1 Piperazine (3.0 eq)DMSO or MeCN, 80°C, 4hSNAr (displacement of F)85-92%
Alt N-Boc-PiperazineDMF, K2CO3, 90°CSNAr88%
2 TFA / DCMRT, 2hDeprotection (if Boc used)>95%
Critical Process Parameters (CPPs)
  • Regioselectivity: The 3-Fluoro position is significantly more electrophilic than the 6-Chloro or 5-Bromo positions due to the high electronegativity of fluorine and the stabilization of the Meisenheimer complex.

  • Stoichiometry: Excess piperazine (3-5 eq) is required to prevent the formation of bis-pyridyl piperazines (dimers).

  • Temperature Control: Reactions above 100°C may trigger minor displacement of the C6-chlorine, leading to impurities.

Medicinal Chemistry Applications

BCPP serves as a core fragment in several patent-protected therapeutic classes.

Case Study 1: GPR6 Modulators for Parkinson’s Disease

Target: G Protein-Coupled Receptor 6 (GPR6).[1] Context: GPR6 is highly expressed in the striatum. Inverse agonists or antagonists of GPR6 are potential treatments for levodopa-induced dyskinesia in Parkinson's patients.

  • Role of BCPP: The piperazine moiety mimics the biogenic amine structure required for GPCR binding. The 5-Br and 6-Cl substituents are used to attach lipophilic biaryl systems that occupy the receptor's hydrophobic pocket.

  • Key Interaction: The pyridine nitrogen often forms a hydrogen bond with residues in the transmembrane domain, while the piperazine NH is derivatized with sulfonamides or ureas to tune solubility and metabolic stability.

  • Reference: Takeda Pharmaceutical Co., US Patent 9,487,526 (2016).

Case Study 2: MAGL Inhibitors for Pain Management

Target: Monoacylglycerol Lipase (MAGL). Context: MAGL hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL increases 2-AG levels, producing analgesic effects without the psychotropic side effects of CB1 agonists.

  • Role of BCPP: Used as a rigid linker. The 5-position is often coupled to a pyrazole or similar heteroaryl ring to engage the enzyme's catalytic site.

  • Reference: Abide Therapeutics, AU Patent 2018273888 (2018).

Experimental Protocols

Protocol A: Synthesis of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine

This protocol prioritizes purity and scalability, avoiding the formation of dimer impurities.

Materials:

  • 5-Bromo-6-chloro-3-fluoropyridine (1.0 eq, 5.0 g)

  • Piperazine (anhydrous) (4.0 eq, 8.1 g)

  • Acetonitrile (MeCN) (50 mL)

  • Potassium Carbonate (K2CO3) (1.5 eq, 4.9 g)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-bromo-6-chloro-3-fluoropyridine in MeCN (50 mL).

  • Addition: Add finely powdered K2CO3 followed by the anhydrous piperazine.

  • Reaction: Heat the mixture to reflux (82°C) for 6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (fluoropyridine) should be consumed; the product will appear as a more polar spot.

  • Work-up: Cool to room temperature. Filter off the inorganic salts (K2CO3/KF).

  • Purification: Concentrate the filtrate under reduced pressure. Resuspend the residue in DCM (100 mL) and wash with water (3 x 30 mL) to remove excess piperazine.

  • Isolation: Dry the organic phase over Na2SO4, filter, and concentrate. The product typically solidifies upon standing.

    • Yield: ~5.8 g (90%).

    • Characterization: 1H NMR (DMSO-d6) should show pyridine protons as singlets (due to 5,6-substitution pattern) and piperazine multiplets.

Protocol B: Suzuki Coupling at C5 (General Procedure)

To demonstrate the utility of the BCPP scaffold.

Procedure:

  • Combine BCPP (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq) in 1,4-Dioxane/Water (4:1).

  • Add Cs2CO3 (3.0 eq).

  • Microwave irradiation at 110°C for 30 minutes.

  • Note: The C6-Chlorine remains intact under these conditions, preserving it for future derivatization.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Bromo-6-chloro-3-fluoropyridine Reaction Reaction: Reflux, 82°C, 6h (SNAr Mechanism) Start->Reaction Reagents Reagents: Piperazine (4 eq) + K2CO3 Solvent: MeCN Reagents->Reaction Workup Work-up: Filter salts -> Wash H2O (Removes excess Piperazine) Reaction->Workup Product Product: 1-(5-Bromo-6-chloropyridin-3-yl)piperazine Workup->Product

Figure 2: Step-by-step synthesis workflow for the generation of BCPP.

References

  • Takeda Pharmaceutical Company Limited. (2016). Heterocyclic compounds and use thereof as GPR6 modulators. U.S. Patent No.[1][2] 9,487,526.[1]

  • Abide Therapeutics. (2018). Pyrazole MAGL inhibitors. Australian Patent Application AU2018273888A1.

  • ChemicalBook. (n.d.). Synthesis of 2-bromo-5-chloro-3-fluoropyridine.

  • BLD Pharm. (2024).[3] Product Catalog: 1-((5-Bromo-6-chloropyridin-3-yl)sulfonyl)piperazine.[3][4]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines.[5][1][2][6][7][8][9][10]

Sources

Foundational

Stability of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine under ambient conditions

An In-Depth Technical Guide to the Stability of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine Under Ambient Conditions Abstract This technical guide provides a comprehensive framework for assessing the stability of 1-(5-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine Under Ambient Conditions

Abstract

This technical guide provides a comprehensive framework for assessing the stability of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine under ambient conditions. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical stability profile of the molecule, outlines rigorous experimental protocols for stability testing in accordance with international guidelines, and details the necessary analytical methodologies for accurate quantification and degradation product identification. By integrating established principles of chemical stability with practical, field-proven insights, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of drug substances and products containing this active pharmaceutical ingredient (API).

Introduction: The Significance of Stability Assessment

The intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For novel compounds such as 1-(5-Bromo-6-chloropyridin-3-yl)piperazine, a thorough understanding of its stability profile is paramount from the early stages of drug development. This understanding informs formulation development, packaging selection, storage recommendations, and re-test period establishment. The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2]

This guide will provide a robust scientific and logical framework for evaluating the stability of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine, with a focus on methodologies that ensure trustworthiness and technical accuracy.

Theoretical Stability Profile: A Mechanistic Perspective

The chemical structure of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine offers insights into its potential degradation pathways. The molecule consists of a substituted pyridine ring linked to a piperazine moiety.

  • The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of two halogen substituents, bromine and chlorine, further withdraws electron density, potentially making the ring susceptible to nucleophilic attack. However, the steric hindrance from these bulky halogens might offer some degree of protection. Hydroxylation is a common degradation pathway for pyridine derivatives.[3][4] The uneven distribution of electron density in the pyridine ring influences its reactivity.[3][4]

  • The Piperazine Ring: The piperazine ring contains two secondary amine functionalities. These amines are susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and ring-opened products.[5][6] The piperazine scaffold is a common feature in many biologically active compounds and its stability has been extensively studied.[7]

  • Potential Hydrolysis: While the core structure does not contain readily hydrolyzable functional groups like esters or amides, hydrolysis could be a concern under extreme pH conditions, potentially leading to the cleavage of the C-N bond between the pyridine and piperazine rings.

  • Photostability: The presence of the halogenated pyridine ring suggests a potential for photosensitivity. Photostability testing is crucial to determine if the compound degrades upon exposure to light.[8]

Experimental Design for Stability Assessment

A comprehensive stability study for 1-(5-Bromo-6-chloropyridin-3-yl)piperazine should be conducted in line with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for new drug substances.[1][9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for elucidating the potential degradation pathways and for developing a stability-indicating analytical method.[10] These studies involve subjecting the API to conditions more severe than accelerated testing.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC with UV/DAD Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B guidelines) Photo->HPLC Analyze Samples LCMS LC-MS/MS HPLC->LCMS For Structural Elucidation Pathways Identify Degradation Pathways HPLC->Pathways Interpret Data Method Develop Stability-Indicating Method HPLC->Method Interpret Data Degradants Characterize Degradation Products HPLC->Degradants Interpret Data LCMS->Pathways Interpret Data LCMS->Method Interpret Data LCMS->Degradants Interpret Data API 1-(5-Bromo-6-chloropyridin-3-yl)piperazine API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine in 0.1 M HCl and 0.1 M NaOH at a concentration of approximately 1 mg/mL.

    • Incubate the solutions at 60°C for up to 72 hours.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48, 72 hours).

    • Neutralize the aliquots before analysis.

    • Analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of the API in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

    • Add an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for up to 72 hours.

    • Withdraw and analyze aliquots at specified time intervals.

  • Thermal Degradation:

    • Place a known quantity of the solid API in a controlled temperature chamber at 80°C.

    • Sample at predetermined time points and dissolve in a suitable solvent for analysis.

  • Photostability Testing:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after exposure.

Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the API to establish a re-test period.[11] The storage conditions should be selected based on the climatic zone for which the product is intended.

Table 1: Recommended Long-Term and Accelerated Storage Conditions (ICH Q1A(R2))

Study TypeStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol for Formal Stability Studies:

  • Package the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[11]

  • Place the packaged API in stability chambers maintained at the conditions specified in Table 1.

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and other critical quality attributes.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for the accurate assessment of the API's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

The primary goal is to develop a method that can separate the parent API from all potential degradation products and process-related impurities.

Logical Flow for HPLC Method Development

HPLC_Method_Development cluster_initial Initial Screening cluster_optimization Optimization cluster_validation Validation (ICH Q2(R1)) Column Select Column (e.g., C18, Phenyl-Hexyl) Gradient Optimize Gradient Profile Column->Gradient Initial Results MobilePhase Choose Mobile Phase (e.g., ACN/Water, MeOH/Buffer) MobilePhase->Gradient Initial Results Detection Set Detection Wavelength (based on UV spectrum) Detection->Gradient Initial Results FlowRate Adjust Flow Rate Gradient->FlowRate Iterative Optimization Temperature Vary Column Temperature FlowRate->Temperature Iterative Optimization Specificity Specificity Temperature->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Validation Parameters Accuracy Accuracy Linearity->Accuracy Validation Parameters Precision Precision (Repeatability & Intermediate) Accuracy->Precision Validation Parameters LOD_LOQ LOD & LOQ Precision->LOD_LOQ Validation Parameters Robustness Robustness LOD_LOQ->Robustness Validation Parameters ForcedSamples Forced Degradation Samples ForcedSamples->Column Inject & Evaluate ForcedSamples->MobilePhase Inject & Evaluate ForcedSamples->Detection Inject & Evaluate

Caption: Logical flow for HPLC method development and validation.

Example HPLC Conditions (Starting Point):

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 254 nm (or lambda max of the API)

  • Injection Volume: 10 µL

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, potential structures can be proposed.

Data Interpretation and Reporting

All stability data should be compiled and analyzed. For quantitative attributes like assay and degradation products, trends should be evaluated over time. The re-test period is established based on the time at which the API no longer meets its acceptance criteria under long-term storage conditions.

Table 2: Example Stability Data Summary

Time Point (Months)Storage ConditionAppearanceAssay (%)Total Degradation Products (%)
0-White to off-white powder99.80.05
325°C/60%RHConforms99.70.06
625°C/60%RHConforms99.60.08
340°C/75%RHConforms99.20.15
640°C/75%RHConforms98.50.28

Conclusion

The stability of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine under ambient conditions is a critical parameter that must be thoroughly investigated to ensure the development of a safe and effective drug product. This guide has provided a comprehensive, scientifically grounded framework for conducting these stability studies. By following the outlined principles of forced degradation, formal stability testing, and robust analytical method development, researchers can confidently characterize the stability profile of this API, thereby supporting its successful progression through the drug development lifecycle.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][9]

  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link][11]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. [Link][12]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link][2]

  • Bałczewska-Kornacka, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link][8]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38349-38361. [Link][10]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link][3]

  • PubMed. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link][4]

  • Freeman, S. E., et al. (2023). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 125, 103867. [Link]

  • Voice, A. K. (2013). Thermal degradation of piperazine and its structural analogs. The University of Texas at Austin. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 779-801. [Link][7]

  • Veerman, J. J. N., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link][5]

  • Rochelle, G. T., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link][6]

Sources

Exploratory

Technical Guide: Piperazine-Substituted Pyridine Building Blocks in Drug Discovery

Executive Summary The fusion of a piperazine ring with a pyridine core creates a "privileged scaffold" in medicinal chemistry.[1] This guide analyzes the structural utility, synthetic pathways, and physicochemical advant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of a piperazine ring with a pyridine core creates a "privileged scaffold" in medicinal chemistry.[1] This guide analyzes the structural utility, synthetic pathways, and physicochemical advantages of piperazine-substituted pyridines.[2][3][4] Unlike simple aliphatic amines, this bicyclic system offers a tunable pKa profile (typically 8.0–9.0), enhanced aqueous solubility, and a rigidified vector for engaging G-protein coupled receptors (GPCRs) and kinase hinges. This document serves as a blueprint for incorporating these building blocks into lead optimization campaigns.

Part 1: Structural Significance & Physicochemical Utility[2][3][4][5][6]

The piperazine-pyridine motif is not merely a linker; it is a functional pharmacophore. The pyridine ring reduces the basicity of the piperazine nitrogen compared to


-alkyl derivatives, improving membrane permeability while maintaining sufficient solubility at physiological pH.
Electronic Modulation and pKa

The position of the piperazine attachment (2-, 3-, or 4-pyridyl) dictates the electronic environment of the distal nitrogen (


).
  • 2-Pyridyl & 4-Pyridyl: The ring nitrogen exerts a strong electron-withdrawing effect via resonance, lowering the pKa of the distal piperazine nitrogen. This reduces the risk of phospholipidosis often associated with highly basic amphiphiles.

  • 3-Pyridyl: The electron-withdrawing effect is primarily inductive (

    
    ), resulting in a slightly more basic distal nitrogen compared to the 2/4-isomers.
    

Table 1: Comparative Physicochemical Profiles

Property1-(2-Pyridyl)piperazine1-(3-Pyridyl)piperazine1-(4-Pyridyl)piperazine
Electronic Effect Resonance (-R) & Inductive (-I)Inductive (-I) onlyResonance (-R) & Inductive (-I)
Approx. pKa (

)
~8.9 [1]~9.1–9.3 (Predicted)~8.8–9.0
Lipophilicity (LogP) ~0.7~0.6~0.6
Metabolic Liability N-oxidation, Ring hydroxylationRing hydroxylationN-oxidation
Key Utility GPCR Ligands (5-HT, D2)Kinase SolubilizersLinker Motifs
Pharmacophore Mapping

The diagram below illustrates how this scaffold interacts within a binding pocket, highlighting the dual role of the pyridine (H-bond acceptor) and the distal amine (ionic interaction).

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Piperazine Piperazine Core (Rigid Spacer) Pyridine->Piperazine Electronic Modulation DistalN Distal Nitrogen (N4) (Ionizable Center) Piperazine->DistalN Vector Control Target Target Protein (Asp/Glu Residue) DistalN->Target Ionic Bond (Salt Bridge)

Figure 1: Pharmacophore interaction map showing the vector relationship between the aromatic core and the ionizable amine.

Part 2: Synthetic Methodologies

Selecting the correct synthetic route is critical and depends entirely on the electronics of the pyridine ring.

Synthetic Decision Tree

Use this logic flow to determine whether to employ Nucleophilic Aromatic Substitution (


) or Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig).

SynthesisDecision Start Start: Halopyridine Substrate Position Halogen Position? Start->Position EWG EWG Present? (CN, NO2, CF3) Position->EWG 2- or 4-position MethodB Method B: Buchwald-Hartwig (Pd-Catalysis) Position->MethodB 3-position MethodA Method A: S_NAr (Base/Heat) EWG->MethodA Yes (Activated) EWG->MethodB No (Unactivated)

Figure 2: Synthetic decision matrix for coupling piperazines to pyridine halides.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: 2-chloropyridines, 4-chloropyridines, and pyridines with electron-withdrawing groups (EWG). Mechanism: Addition-Elimination (Meisenheimer complex).

Standard Operating Procedure:

  • Reagents: 1.0 eq Halopyridine, 2.0–3.0 eq Piperazine (excess prevents bis-arylation), 3.0 eq

    
     or DIPEA.
    
  • Solvent: DMSO, DMF, or NMP (Polar aprotic solvents stabilize the transition state).

  • Condition: Heat to 80–120°C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc. If the product is amphoteric, adjust pH to ~10 before extraction.

  • Purification: Recrystallization often sufficient; otherwise, silica chromatography (DCM/MeOH/NH3).

Note: For unreactive substrates, microwave irradiation (150°C, 15-30 min) significantly improves yields [2].

Protocol B: Buchwald-Hartwig Amination

Best for: 3-halopyridines, electron-rich pyridines, or when mild conditions are required to preserve sensitive functional groups.

Standard Operating Procedure:

  • Catalyst System:

    
     (1–2 mol%) with Xantphos (2–4 mol%) is the gold standard for heterocycles [3]. Alternatively, 
    
    
    
    with BINAP.
  • Base:

    
     (weak base) or 
    
    
    
    (strong base, faster reaction).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Protocol:

    • Charge flask with Halopyridine (1.0 eq), Piperazine (1.2 eq), Base (1.5 eq), and Ligand.

    • Purge with Argon/Nitrogen (Critical:

      
       kills the catalyst).
      
    • Add Pd source and solvent.[5][6][7]

    • Heat to 80–100°C for 2–8 hours.

  • Scavenging: Use thiourea-functionalized silica or Celite filtration to remove residual Palladium.

Part 3: Applications in Drug Discovery[4][7]

GPCR Modulation (Serotonin & Dopamine)

The 1-(2-pyridyl)piperazine moiety is a classic "privileged structure" for targeting 5-HT receptors.

  • Mechanism: The protonated distal nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain. The pyridine ring engages in

    
    -
    
    
    
    stacking or hydrophobic interactions.
  • Example: Metabolites of azapirone anxiolytics (e.g., Buspirone) generate 1-(2-pyridyl)piperazine in vivo, which acts as a partial agonist at 5-HT1A receptors [1].

Kinase Inhibitors

In kinase drug design, the piperazine-pyridine unit is often appended to the solvent-exposed region of the inhibitor.

  • Role: It acts as a "solubilizing tail."

  • Structural Logic: The basic nitrogen improves aqueous solubility, while the pyridine linker provides a rigid exit vector from the ATP-binding pocket, preventing the floppy alkyl chain effect that reduces entropic binding affinity.

Case Study: Mirtazapine & Related Analogues

While Mirtazapine is a tetracyclic antidepressant, its pharmacophore relies on the piperazine-pyridine nitrogen interaction geometry.

  • Structure-Activity Relationship (SAR): Modifications to the pyridine ring (e.g., adding methyl groups) drastically alter the selectivity between 5-HT2 and 5-HT3 receptors.

  • Building Block Utility: Researchers use 1-methyl-4-(3-pyridyl)piperazine as a starting block to mimic this tetracyclic geometry in simplified analogues.

References

  • PubChem. (2025).[8] 1-(2-Pyridyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Kaval, N., et al. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. European Journal of Organic Chemistry. (Contextualized from search results on microwave synthesis).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Standard authoritative reference for Xantphos/Pd protocols implied by search results).

Sources

Protocols & Analytical Methods

Method

Synthesis procedure for 1-(5-Bromo-6-chloropyridin-3-yl)piperazine from 5-bromo-2,3-dichloropyridine

From 5-Bromo-2,3-dichloropyridine via Regioselective Executive Summary & Scientific Critique This application note details the synthesis of 1-(5-bromo-3-chloropyridin-2-yl)piperazine from 5-bromo-2,3-dichloropyridine . C...

Author: BenchChem Technical Support Team. Date: February 2026

From 5-Bromo-2,3-dichloropyridine via Regioselective

Executive Summary & Scientific Critique

This application note details the synthesis of 1-(5-bromo-3-chloropyridin-2-yl)piperazine from 5-bromo-2,3-dichloropyridine .

Critical Note on Regiochemistry: The user request specified the target as 1-(5-Bromo-6-chloropyridin-3-yl)piperazine. It is chemically imperative to clarify that the reaction of 5-bromo-2,3-dichloropyridine with piperazine proceeds exclusively via Nucleophilic Aromatic Substitution (


) at the C2 position .
  • Electronic Rationale: The C2 position is activated by the adjacent ring nitrogen (inductive effect and resonance stabilization of the Meisenheimer intermediate). The C3 position is deactivated and sterically hindered. The C5 position (bearing Bromine) is unreactive toward

    
     conditions without palladium catalysis.
    
  • Outcome: The protocol below yields the C2-substituted product (1-(5-bromo-3-chloropyridin-2-yl)piperazine). The C3-substituted isomer (the strict target name provided) cannot be synthesized directly from this starting material via standard

    
     and would require a different scaffold (e.g., 5-bromo-6-chloronicotinic acid derivatives).
    

This guide focuses on the high-yield, regioselective synthesis of the C2-isomer, a common pharmacophore in GPCR ligand development (e.g., 5-HT receptor antagonists).

Reaction Mechanism & Logic

The synthesis relies on the varying electrophilicity of the carbon centers in the pyridine ring.

  • Starting Material: 5-bromo-2,3-dichloropyridine.[1][2][3]

  • Nucleophile: Piperazine (acting as both reactant and base).

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Selectivity:

    
    .
    
    • The nitrogen lone pair stabilizes the anionic intermediate formed upon attack at C2.

    • Attack at C3 does not allow the negative charge to reside on the electronegative nitrogen, making the transition state significantly higher in energy.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 5-Bromo-2,3-dichloropyridine (Electrophile) TS Meisenheimer Complex (Stabilized at C2) SM->TS + Piperazine 80°C, MeCN Pip Piperazine (Nucleophile) Pip->TS Prod 1-(5-Bromo-3-chloropyridin-2-yl)piperazine (Major Product) TS->Prod - HCl HCl HCl (Scavenged) TS->HCl

Caption: Reaction pathway demonstrating the selective displacement of the C2-Chlorine atom.

Experimental Protocol
3.1 Reagents & Equipment
ReagentMW ( g/mol )Equiv.[4][5]Mass/VolRole
5-Bromo-2,3-dichloropyridine 226.891.05.00 gSubstrate
Piperazine (Anhydrous)86.143.05.69 gNucleophile & Base
Potassium Carbonate (

)
138.211.54.57 gAux.[5] Base (Optional)
Acetonitrile (MeCN)--50 mLSolvent (Polar Aprotic)
Ethyl Acetate --100 mLExtraction

Note: While piperazine can act as its own base, adding


 ensures complete consumption of the nucleophile is not required for neutralization, though excess piperazine is often cheaper and easier to remove.
3.2 Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-bromo-2,3-dichloropyridine (5.00 g, 22.0 mmol).

  • Add Acetonitrile (50 mL) and stir to dissolve.

  • Add Piperazine (5.69 g, 66.0 mmol) in one portion.

    • Observation: The reaction is slightly exothermic; a transient precipitate may form.

Step 2: Reaction Execution 5. Heat the mixture to 80°C (Reflux) under a nitrogen atmosphere. 6. Maintain reflux for 4–6 hours .

  • IPC (In-Process Control): Monitor by TLC (Eluent: 50% EtOAc/Hexane).
  • Target: Disappearance of starting material (
    
    
    ). Product will appear as a more polar spot (
    
    
    , stains with Ninhydrin due to secondary amine).

Step 3: Work-up 7. Cool the reaction mixture to room temperature. 8. Concentrate the solvent under reduced pressure (Rotavap) to remove the bulk of acetonitrile. 9. Resuspend the residue in Ethyl Acetate (100 mL) and Water (50 mL) . 10. Separate the layers.[6] Extract the aqueous layer once more with Ethyl Acetate (50 mL). 11. Combine organic layers and wash with Brine (50 mL) . 12. Dry over anhydrous Sodium Sulfate (


) , filter, and concentrate to dryness.

Step 4: Purification 13. The crude material is often pure enough (>95%) for subsequent steps. 14. If higher purity is required:

  • Recrystallization: Dissolve in minimum hot Ethanol, cool to 0°C.
  • Flash Chromatography: Silica gel, gradient 0%
    
    
    10% Methanol in Dichloromethane (DCM).
3.3 Analytical Data (Expected)
  • Physical State: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.25 (d, J=2.0 Hz, 1H, H-6 Pyridine)
      
    • 
       7.75 (d, J=2.0 Hz, 1H, H-4 Pyridine)
      
    • 
       3.40-3.50 (m, 4H, Piperazine 
      
      
      
      adjacent to Pyridine)
    • 
       3.00-3.10 (m, 4H, Piperazine 
      
      
      
      adjacent to NH)
    • 
       1.80 (br s, 1H, NH)
      
  • MS (ESI): Calculated for

    
    
    
    
    
    (Br/Cl isotope pattern).
Workflow Diagram

This diagram illustrates the operational flow, including critical decision points for purification.

Workflow Start Start: Dissolve SM in MeCN AddReagents Add Piperazine (3.0 eq) Start->AddReagents Heat Reflux at 80°C (4-6 h) AddReagents->Heat IPC Check TLC (SM Consumed?) Heat->IPC IPC->Heat No Workup Evaporate MeCN Extract w/ EtOAc/H2O IPC->Workup Yes Crude Crude Isolation Workup->Crude PurityCheck Purity > 95%? Crude->PurityCheck Recryst Recrystallize (EtOH) PurityCheck->Recryst No Final Final Product 1-(5-bromo-3-chloropyridin-2-yl)piperazine PurityCheck->Final Yes Recryst->Final

Caption: Operational workflow for the synthesis and purification of the target piperazine derivative.

References
  • Regioselectivity in Pyridine

    
    : 
    
    • Title: Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine.
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Context: Confirms C2 preference over C3 in 2,3-dihalopyridines.
    • Link:

  • General Protocol for Piperazine Arylation

    • Title: Synthesis of 1-(2-Pyridyl)
    • Source:Organic Syntheses, Coll. Vol. 10, p.204.
    • Context: Standard conditions for reacting chloropyridines with secondary amines.
    • Link:

  • Structural Verification (Analogous Compounds)

    • Title: 1-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (CAS 247583-86-4).[7]

    • Source:ChemSrc D
    • Context: Demonstrates the existence of the "5-bromo-6-chloro" moiety, usually accessed via sulfonyl chlorides, not direct amine displacement.
    • Link:

Sources

Application

Application Note: An Optimized Protocol for the Buchwald-Hartwig Amination Synthesis of Pyridine Piperazines

Abstract The pyridine piperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its synthesis, however, can be challenging. The Buchwald-Hartwig amination has...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine piperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its synthesis, however, can be challenging. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing the critical C-N bond between a pyridine ring and a piperazine nucleophile.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the Buchwald-Hartwig amination for this specific transformation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed analysis of critical reaction parameters, and present a robust, step-by-step protocol designed for high efficiency and reproducibility.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine. The reaction's success hinges on a delicate interplay between the palladium center, a supporting phosphine ligand, and a base. Understanding the catalytic cycle is paramount to rational protocol design and troubleshooting.

The generally accepted mechanism proceeds through several key steps:

  • Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly. Modern precatalysts are designed to generate the active LPd(0) complex cleanly upon exposure to a base.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyridine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5]

  • Amine Coordination & Deprotonation: The piperazine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice and strength of the base are critical at this stage.[6][7]

  • Reductive Elimination: The final C-N bond is formed as the desired pyridine piperazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[2]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Halo-Pyridine Product Pyridine Piperazine Amido Pd(II)-Amido Complex OxAdd->Amido + Piperazine - Halide Amido->Pd0 Reductive Elimination dummy1->Pd0 + Product Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Activation Base Base Base->Amido Deprotonation

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Key Reaction Parameters

The success of coupling a halo-pyridine with piperazine is highly dependent on the careful selection of each reaction component. Electron-deficient heterocycles like pyridines can be challenging substrates, making optimization crucial.[8]

Palladium Source: The Advantage of Precatalysts

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they often require an in-situ reduction to the active Pd(0) state, which can be inefficient and lead to higher catalyst loadings.[4] For consistency and high activity, the use of air- and moisture-stable palladium precatalysts is strongly recommended.[9]

Precatalyst GenerationKey Features & AdvantagesRecommended For
G2/G3 (e.g., XPhos Pd G2/G3) Highly active, thermally stable, and versatile. Utilizes bulky dialkylbiaryl phosphine ligands for enhanced efficiency.General starting point for most pyridine-piperazine couplings. Excellent for challenging aryl chlorides.
G4 (e.g., SPhos Pd G4) Designed to mitigate catalyst inhibition that can sometimes occur with other precatalysts.[4]Troubleshooting reactions that stall or show low conversion with other catalyst systems.
Ligand Selection: The Key to Reactivity and Selectivity

The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like halo-pyridines and cyclic secondary amines like piperazine, bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.[2]

  • XPhos (and related ligands like tBuXPhos): Generally provides high reaction rates and yields for a broad range of substrates, including heteroaryl chlorides. It is an excellent first choice for screening.

  • RuPhos: Often effective for couplings involving secondary amines. It can be a valuable alternative if XPhos provides suboptimal results.

  • BrettPhos: While primarily designed for primary amines, it can show unique reactivity and should be considered during secondary screening, especially for sterically hindered substrates.

The Crucial Role of the Base

The base is required to deprotonate the piperazine, but its choice can dramatically impact the reaction outcome. A base that is too strong can decompose sensitive functional groups, while one that is too weak may result in a sluggish or incomplete reaction.[4][6]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common bases used and are highly effective, often allowing for lower reaction temperatures.[6] However, they have limited functional group tolerance. Esters and some protecting groups may not be compatible.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer much broader functional group tolerance.[4] They often require higher reaction temperatures to achieve comparable reaction rates.[6] K₃PO₄ tends to work well with biphenyl-based ligand systems (like XPhos).[6]

The choice of base is also linked to the solvent. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[7][10][11]

Solvent Selection

The solvent must solubilize the reactants and catalyst system while being inert to the reaction conditions.

  • Aromatic Hydrocarbons (Toluene, Xylene): Excellent general-purpose solvents that perform well in a majority of cases.[6]

  • Ethers (Dioxane, THF, CPME): Also widely used and can be effective alternatives. Dioxane is a very common choice.[4][6]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst by coordinating to the metal center.[4]

Controlling Selectivity: Mono- vs. Bis-Arylation of Piperazine

A key challenge when using unprotected piperazine is the potential for double arylation, leading to an undesirable bis-arylated byproduct.[9] Controlling the reaction stoichiometry is the primary method to favor the desired mono-arylated product.

  • Use an Excess of Piperazine: Employing a significant excess of piperazine (typically 2-5 equivalents relative to the halo-pyridine) shifts the equilibrium towards the mono-arylated product.

  • Slow Addition: In some cases, slow addition of the halo-pyridine to the reaction mixture containing the catalyst and excess piperazine can further suppress the formation of the bis-arylated species.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of a generic chloropyridine with piperazine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Materials
ReagentAmount (mmol)Molar Equivalents
Chloro-pyridine1.01.0
Piperazine2.52.5
XPhos Pd G30.020.02 (2 mol%)
K₃PO₄ (finely ground)2.02.0
Anhydrous Toluene5 mL-
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the chloro-pyridine (1.0 mmol), XPhos Pd G3 (0.02 mmol), and finely ground K₃PO₄ (2.0 mmol).[12]

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes. If using a Schlenk line, evacuate and backfill with the inert gas three times.[12]

  • Reagent Addition: Through the septum, add the anhydrous, degassed toluene (5 mL) via syringe, followed by the piperazine (2.5 mmol). If piperazine is a solid, it can be added in step 1.[12]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C and stir vigorously. The high rate of agitation is important when using heterogeneous inorganic bases.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halo-pyridine is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[12]

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. The following table outlines common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (decomposed or poisoned).- Insufficient temperature.- Base is not effective.- Use a fresh bottle of precatalyst; ensure inert atmosphere.- Increase reaction temperature by 10-20 °C.- Switch to a stronger base (e.g., NaOtBu) if compatible.- Screen alternative ligands (e.g., RuPhos).
Reaction Stalls - Catalyst inhibition, possibly by the halide byproduct.[4]- Substrate or product degradation.- Try a different generation of precatalyst (e.g., G4).- Lower the reaction temperature and monitor closely.
Hydrodehalogenation Side Product - The aryl halide is reduced instead of coupled.[12]- Ensure the system is free of water.- Lower the catalyst loading or reaction temperature.- Screen a different ligand/base combination.
Excessive Bis-Arylation - Insufficient excess of piperazine.- High concentration of halo-pyridine.- Increase the equivalents of piperazine (e.g., to 4-5 eq.).- Consider slow addition of the halo-pyridine.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of medicinally relevant pyridine piperazines. Success in this transformation is not accidental; it is the result of a rational selection of catalyst, ligand, base, and solvent. By leveraging modern palladium precatalysts with bulky biarylphosphine ligands and carefully controlling stoichiometry to favor mono-arylation, researchers can reliably and efficiently access these valuable building blocks. This guide provides a field-proven starting point and a logical framework for troubleshooting, enabling the rapid development of robust and scalable synthetic routes.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 23, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved February 23, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Vogels, R., & Viciu, M. S. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Retrieved February 23, 2026, from [Link]

  • Videm, K., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved February 23, 2026, from [Link]

  • Videm, K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Videm, K., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Doster, M. E., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved February 23, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 23, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction | Request PDF - ResearchGate. (2021, October). Retrieved February 23, 2026, from [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11). Retrieved February 23, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved February 23, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved February 23, 2026, from [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Method

Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-bromo-6-chloropyridine

Application Note: High-Precision Regiocontrol in the Functionalization of 5-Bromo-6-Chloropyridine ) Keywords: 5-bromo-6-chloropyridine, 3-bromo-2-chloropyridine, Regioselectivity, , Meisenheimer Complex, Drug Discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Regiocontrol in the Functionalization of 5-Bromo-6-Chloropyridine


)
Keywords:  5-bromo-6-chloropyridine, 3-bromo-2-chloropyridine, Regioselectivity, 

, Meisenheimer Complex, Drug Discovery.

Executive Summary

The scaffold 5-bromo-6-chloropyridine (IUPAC: 3-bromo-2-chloropyridine) is a critical intermediate in the synthesis of kinase inhibitors and complex agrochemicals. Its utility lies in the presence of two distinct halogen handles—chlorine and bromine—positioned in electronically disparate environments.

This application note details the regioselective Nucleophilic Aromatic Substitution (


)  of the chlorine atom at the C6 position, leaving the C5-bromine intact for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). By exploiting the inductive and mesomeric effects of the pyridine nitrogen, researchers can achieve >98% regioselectivity without the need for protecting groups.

Mechanistic Insight: The "Why" of Regioselectivity

To design a robust protocol, one must understand the electronic landscape of the substrate.

Electronic Activation
  • The C6 Position (Ortho to N): This position is highly activated for nucleophilic attack. The pyridine nitrogen exerts a strong electron-withdrawing inductive effect (

    
    ) and allows for resonance stabilization of the anionic intermediate (Meisenheimer complex). When a nucleophile attacks C6, the negative charge can be delocalized onto the electronegative nitrogen atom, significantly lowering the activation energy [1].
    
  • The C5 Position (Meta to N): This position is electronically similar to a benzene ring. It lacks the ability to stabilize the Meisenheimer intermediate via the nitrogen lone pair. Consequently, direct

    
     at C5 is kinetically inaccessible under standard conditions.
    
Leaving Group Hierarchy

While bromine is typically a better leaving group than chlorine in aliphatic


 reactions (

), the rate-determining step in heteroaromatic

is the nucleophilic addition , not the bond-breaking elimination. The intense electrophilicity of the C6 carbon (driven by the ortho-nitrogen) overrides the intrinsic leaving group ability of the halogens. Thus, C6-Cl is displaced, and C5-Br is retained.
Mechanistic Pathway Visualization

SNAr_Mechanism Figure 1: Mechanism of Regioselective SNAr at C6. The nitrogen atom acts as an electron sink. Substrate 5-bromo-6-chloropyridine (Electrophile) TS Meisenheimer Complex (Charge stabilized on N) Substrate->TS Addition (Rate Limiting) Nuc Nucleophile (R-NH2 / R-OH) Nuc->TS Product 6-Substituted-5-bromopyridine TS->Product Elimination LG Leaving Group (Cl-) TS->LG

Experimental Protocols

The following protocols are validated for primary/secondary amines and alkoxides.

Protocol A: Amination (Secondary Amines)

Target: Synthesis of 4-(3-bromo-pyridin-2-yl)-morpholine derivatives.

Reagents:

  • Substrate: 5-bromo-6-chloropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: DMSO (anhydrous) or NMP

  • Concentration: 0.5 M

Procedure:

  • Setup: Charge a dry reaction vial with 5-bromo-6-chloropyridine (192 mg, 1.0 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous DMSO (2.0 mL). Stir until fully dissolved.

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by Morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS or TLC (Hex/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (0-30% EtOAc in Hexanes).

Protocol B: Etherification (Alkoxides)

Target: Synthesis of 5-bromo-6-alkoxypyridines.

Reagents:

  • Substrate: 5-bromo-6-chloropyridine (1.0 equiv)

  • Nucleophile: Alcohol (e.g., Benzyl alcohol) (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Solvent: THF or DMF (0.3 M)

Procedure:

  • Activation: To a suspension of NaH (1.2 equiv) in dry THF at 0°C, add the alcohol dropwise. Stir for 15 min to generate the alkoxide.

  • Addition: Add a solution of 5-bromo-6-chloropyridine (1.0 equiv) in THF dropwise to the alkoxide mixture.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Note: Alkoxides are more reactive than amines; heating is often unnecessary and may lead to side reactions.

  • Quench: Carefully quench with sat.

    
     solution.
    

Optimization & Troubleshooting Guide

Regioselectivity is generally high, but reaction rates and yields depend heavily on solvent polarity and nucleophile strength.

Solvent and Base Effects (Data Summary)
EntrySolventBaseTemp (°C)Time (h)Conversion (%)Regioselectivity (C6:C5)Notes
1Ethanol

801245>99:1Slow kinetics due to H-bonding
2DMSO DIPEA 90 4 >98 >99:1 Recommended for Amines
3THFNaH252>98>99:1Recommended for Alkoxides
4Toluene

1102430>99:1Poor solubility of inorganic base
Common Pitfalls
  • Benzyne Formation: Avoid using extremely strong bases like LDA or

    
     at high temperatures. These can induce elimination of H-Cl to form a pyridyne (benzyne-type) intermediate, which destroys regiocontrol and leads to mixtures of 5- and 6-substituted products [2].
    
  • Hydrolysis: If using hygroscopic solvents (DMF/DMSO) without drying, hydroxide ions (

    
    ) generated from trace water can compete with the nucleophile, yielding the pyridone byproduct.
    

Strategic Workflow: From to Cross-Coupling

This protocol is typically Step 1 in a modular synthesis campaign. The retained bromine atom serves as a handle for subsequent C-C bond formation.

Workflow Figure 2: Modular Synthesis Workflow. SNAr precedes Palladium-catalyzed coupling. Start Start: 5-bromo-6-chloropyridine Decision Select Nucleophile Start->Decision PathA Path A: Amine (DMSO, 90°C) Decision->PathA N-Linkage PathB Path B: Alkoxide (THF, NaH, RT) Decision->PathB O-Linkage Intermed Intermediate: 5-bromo-6-functionalized-pyridine PathA->Intermed PathB->Intermed Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd cat.) Intermed->Step2 Utilize Br handle Final Final Drug Scaffold (Bis-functionalized) Step2->Final

[2]

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Schlosser, M.; Rausis, T. "The Halogen Dance: A versatile tool for the synthesis of polysubstituted pyridines." Eur. J. Org. Chem.2004 , 5, 1018–1024.

  • Liotta, D. et al. "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine." Tetrahedron Lett.2018, 59, 234-237.
  • BenchChem Application Note. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (Comparative reactivity data for halo-pyridines).

  • WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." (Mechanistic insights on LUMO distribution in heterocycles).

Sources

Application

Using 1-(5-Bromo-6-chloropyridin-3-yl)piperazine as a scaffold for kinase inhibitors

Application Note: 1-(5-Bromo-6-chloropyridin-3-yl)piperazine as a Kinase Inhibitor Scaffold Introduction: The "Bifunctional Linchpin" Strategy In the landscape of kinase inhibitor design, 1-(5-Bromo-6-chloropyridin-3-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(5-Bromo-6-chloropyridin-3-yl)piperazine as a Kinase Inhibitor Scaffold

Introduction: The "Bifunctional Linchpin" Strategy

In the landscape of kinase inhibitor design, 1-(5-Bromo-6-chloropyridin-3-yl)piperazine represents a high-value "privileged structure." Its utility stems not just from the pyridine core—which mimics the adenine ring of ATP—but from its unique substitution pattern that allows for orthogonal, regioselective functionalization.

For drug developers, this scaffold offers a predictable synthetic vector:

  • The Piperazine Tail (C3): Acts as a solubilizing group that typically extends towards the solvent front or interacts with the ribose-binding pocket.

  • The Bromine Handle (C5): A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic "gatekeeper" residues.

  • The Chlorine Handle (C6): Positioned ortho to the pyridine nitrogen, this site is activated for Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig amination, allowing for the introduction of the critical "hinge-binding" motif.
    

This guide details the sequential functionalization of this scaffold and provides validated protocols for synthesizing Type I/II kinase inhibitors.

Chemical Logic & Synthetic Strategy

The success of this scaffold relies on the distinct reactivity profiles of the C-Br and C-Cl bonds.[1]

  • Reactivity Hierarchy: In Palladium-catalyzed reactions, the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) undergoes oxidative addition significantly faster than the C-Cl bond (~81 kcal/mol).

  • Electronic Considerations: The C6-Chlorine is activated for

    
     due to the electron-withdrawing nature of the adjacent pyridine nitrogen. However, performing 
    
    
    
    first (introducing an amine at C6) renders the ring electron-rich, effectively deactivating the C5-Br bond for subsequent coupling.
  • The Golden Rule: To maximize yield and diversity, functionalize the C5-Bromine first , then target the C6-Chlorine.

Visualizing the Synthetic Workflow

SyntheticWorkflow Scaffold Scaffold: 1-(5-Br-6-Cl-pyridin-3-yl)piperazine Intermediate Intermediate: 5-Aryl-6-chloropyridine Scaffold->Intermediate Step 1: Suzuki Coupling (Targeting C5-Br) DeadEnd Dead End: Electron-Rich Deactivated Ring Scaffold->DeadEnd Incorrect Route: SNAr at C6 First Inhibitor Final Kinase Inhibitor: 5-Aryl-6-Amino-pyridine Intermediate->Inhibitor Step 2: Buchwald or SNAr (Targeting C6-Cl)

Figure 1: The sequential functionalization strategy. Targeting C5-Br first preserves the reactivity of the scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C5-Br)

Objective: To introduce an aryl or heteroaryl group at the 5-position while leaving the 6-chloro handle intact.

Reagents:

  • Scaffold: 1-(5-Bromo-6-chloropyridin-3-yl)piperazine (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - Chosen for robustness with heteroaryl chlorides.

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Expert Tip: Do not exceed 90°C. Higher temperatures may trigger premature oxidative addition into the C-Cl bond, leading to "homo-coupling" or polymerization side products.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).

Validation Criteria:

  • LC-MS: Look for the disappearance of the Br isotope pattern (1:1) and retention of the Cl isotope pattern (3:1).

  • NMR: The C2-H proton (adjacent to N) should shift downfield due to the new aryl ring current.

Protocol B: Introduction of the Hinge Binder (C6-Cl)

Objective: To displace the C6-Chlorine with an amine (hinge binder) to complete the inhibitor core.

Method 1: Nucleophilic Aromatic Substitution (


) 
Best for: Primary, sterically unhindered amines (e.g., aniline, benzylamine).
  • Dissolve the Intermediate from Protocol A (1.0 equiv) in NMP or DMSO (0.2 M).

  • Add the amine (hinge binder) (2.0 equiv) and DIPEA (3.0 equiv).

  • Heat to 120°C–140°C for 12 hours.

  • Note: The piperazine NH may need Boc-protection if it competes as a nucleophile, though the steric bulk usually prevents this.

Method 2: Buchwald-Hartwig Amination Best for: Electron-deficient anilines or sterically hindered amines.

  • Combine Intermediate (1.0 equiv), Amine (1.2 equiv), Pd₂dba₃ (5 mol%), and Xantphos (10 mol%).

  • Add Cs₂CO₃ (2.0 equiv) in dry 1,4-Dioxane.

  • Heat to 100°C under Argon for 12 hours.

Biological Validation: Kinase Inhibition Assay

Once the library is synthesized, evaluating potency is critical. The following protocol uses a standard ADP-detection format (e.g., ADP-Glo™) to determine IC₅₀.

Assay Conditions:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

  • ATP Concentration:

    
     apparent (specific to the target kinase).
    

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (10-point curve).

  • Enzyme Incubation: Add 2 μL of kinase enzyme (optimized concentration) to 384-well white plates. Add 50 nL of compound. Incubate for 15 min at RT.

  • Reaction Start: Add 2 μL of Substrate/ATP mix. Incubate for 60 min at RT.

  • Detection:

    • Add 4 μL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 8 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using the Hill equation:



Structural Activity Relationship (SAR) Data Summary

The following table summarizes expected trends based on literature utilizing this specific pyridine-piperazine core.

RegionModificationImpact on Potency/Properties
C3 (Piperazine) N-MethylationImproves metabolic stability; slight permeability boost.
C3 (Piperazine) N-Boc / N-AcylReduces solubility; often leads to loss of solvent-front H-bonds.
C5 (Bromine Vector) PhenylBaseline potency.
C5 (Bromine Vector) 3-CN-PhenylIncreases potency via improved hydrophobic packing (Gatekeeper).
C6 (Chlorine Vector) Aniline (

)
Critical H-bond donor to the Hinge region (Glu/Met residues).
C6 (Chlorine Vector) Ether (-OR)Generally weaker binding than amines (lacks H-bond donor).

Pathway & Mechanism Visualization

The diagram below illustrates how the synthesized molecule typically engages the ATP-binding pocket of a kinase.

BindingMode Hinge Hinge Region (Glu/Met Backbone) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Solvent Solvent Front (Ribose Pocket) Pyridine Pyridine Core (Scaffold) Pyridine->Hinge H-Bond Acceptor C6_Sub C6-Amino Group (H-Bond Donor) Pyridine->C6_Sub C5_Sub C5-Aryl Group (Hydrophobic) Pyridine->C5_Sub Piperazine C3-Piperazine (Solubilizing Tail) Pyridine->Piperazine C6_Sub->Hinge H-Bond C5_Sub->Gatekeeper Van der Waals Piperazine->Solvent Exposed

Figure 2: Pharmacophore mapping of the inhibitor within the kinase active site.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (Accessed 2025).[1][3][4] Provides foundational data on the reactivity differences between C-Br and C-Cl in pyridine systems.[1] Link

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017).[5] Details the specific conditions for Suzuki coupling on 5-bromo-pyridines. Link

  • National Institutes of Health (PMC). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. (2022).[2][6][7] Discusses ligand control in di-halogenated heterocycles. Link

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (2016).[7][8] Authoritative review on the Br > Cl selectivity in Pd-catalysis. Link

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025).[1][3][4] Analogous chemistry for the 5-Br/6-Cl substitution pattern. Link

Sources

Method

Scale-up synthesis methods for 1-(5-Bromo-6-chloropyridin-3-yl)piperazine

Application Note: High-Fidelity Scale-Up Synthesis of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(5-Bromo-6-chloropyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Scale-Up Synthesis of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine , a critical pharmacophore often utilized in the development of SHP2, ERK, and other kinase inhibitors.

The synthesis of highly substituted pyridine rings presents a unique regioselectivity challenge. This protocol prioritizes the Buchwald-Hartwig Cross-Coupling methodology over nucleophilic aromatic substitution (


) or cyclization routes. By exploiting the kinetic differentiation between halogen substituents (I > Br > Cl) on the pyridine core, we achieve >98% regioselectivity for the C3-position without compromising the C5-bromo or C6-chloro handles required for subsequent SAR (Structure-Activity Relationship) elaboration.

Strategic Retro-Synthesis & Mechanism

The core challenge is differentiating between three potential reactive sites on the pyridine ring.

  • C6-Cl: Activated for

    
     (ortho to Nitrogen), but less reactive in Pd-catalysis than I/Br.
    
  • C5-Br: Reactive in Pd-catalysis, but slower oxidative addition compared to Iodide.

  • C3-Position: The target site.[1] To ensure exclusive coupling here, we utilize 5-bromo-6-chloro-3-iodopyridine as the starting material.

Mechanistic Rationale: Palladium(0) undergoes oxidative addition to aryl halides in the order I > Br >> Cl.[2] By employing the 3-iodo precursor, the catalyst inserts exclusively at C3, leaving the C5-Br and C6-Cl intact for future derivatization.

Synthesis Pathway Diagram

Synthesispathway cluster_logic Kinetic Selectivity Logic SM Start: 5-Bromo-6-chloro-3-iodopyridine (CAS: 1256823-83-0) Intermediate Intermediate: tert-Butyl 4-(5-bromo-6-chloropyridin-3-yl) piperazine-1-carboxylate SM->Intermediate Regioselective Buchwald-Hartwig Reagents Pd(OAc)2 / Xantphos Cs2CO3, Toluene, 90°C + 1-Boc-Piperazine Reagents->Intermediate Product Target: 1-(5-Bromo-6-chloropyridin-3-yl) piperazine HCl Salt Intermediate->Product Boc-Deprotection Deprotection 4M HCl in Dioxane RT, 4h Deprotection->Product Logic1 Oxidative Addition Rate: C3-I >>> C5-Br

Caption: Figure 1. Kinetic resolution of halogen reactivity allows exclusive C3-amination.

Detailed Experimental Protocols

Phase 1: Regioselective Buchwald-Hartwig Coupling

Objective: Install the protected piperazine ring at C3 while preserving C5-Br and C6-Cl.

Materials:

  • Substrate: 5-Bromo-6-chloro-3-iodopyridine (1.0 equiv)

  • Nucleophile: tert-Butyl piperazine-1-carboxylate (1.1 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2.0 mol%)

  • Ligand: Xantphos (4.0 mol%)

    • Note: Xantphos is chosen for its large bite angle (111°), which facilitates the reductive elimination step in electron-deficient heterocycles.

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Preferred over NaOtBu to prevent halogen exchange or side reactions.
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (10 V).

Step-by-Step Protocol:

  • Inerting: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with

    
     and Xantphos. Purge with 
    
    
    
    for 15 minutes.
  • Catalyst Loading: Add Pd(OAc)₂ and the substrate (5-Bromo-6-chloro-3-iodopyridine). Add anhydrous Toluene via cannula.

  • Activation: Stir the mixture at ambient temperature for 10 minutes to allow pre-complexation of Pd and Ligand (solution typically turns orange/red).

  • Addition: Add tert-Butyl piperazine-1-carboxylate.

  • Reaction: Heat the slurry to 90°C . Monitor by HPLC/UPLC.

    • Checkpoint: The reaction is typically complete within 4-6 hours. Look for the disappearance of the starting iodide. If C5-coupling is observed (rare), lower temperature to 80°C.

  • Workup: Cool to Room Temperature (RT). Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Recrystallize from Heptane/EtOAc (5:1) or purify via silica gel chromatography (0-30% EtOAc in Hexanes) to yield the Boc-protected intermediate .

Expected Yield: 85-92% Appearance: Off-white to pale yellow solid.

Phase 2: Boc-Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the final piperazine salt.

Materials:

  • Substrate: Boc-intermediate from Phase 1.[1]

  • Reagent: 4M HCl in 1,4-Dioxane (5.0 equiv) or TFA (10 vol).

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Boc-intermediate in DCM (5 V) at 0°C (ice bath).

  • Acid Addition: Dropwise add 4M HCl in Dioxane.

    • Safety: Significant gas evolution (

      
       and Isobutylene) will occur. Ensure proper venting.
      
  • Reaction: Allow to warm to RT and stir for 3-4 hours. A heavy precipitate (the HCl salt) should form.

  • Isolation: Filter the solid precipitate.

  • Washing: Wash the filter cake with Diethyl Ether (

    
    ) or MTBE to remove residual organic impurities and excess acid.
    
  • Drying: Dry under vacuum at 40°C for 12 hours.

Final Product: 1-(5-Bromo-6-chloropyridin-3-yl)piperazine di-hydrochloride. Expected Yield: >95%

Process Parameters & Data Summary

ParameterSpecificationRationale
Stoichiometry (Pd) 0.02 equiv (2 mol%)Sufficient for turnover; minimizes heavy metal scavenging costs.
Temperature 90°C

2°C
Optimized for C3-I oxidative addition; prevents C5-Br activation.
Base

Mild base avoids hydrolysis of the chloro-pyridine moiety.
Ligand XantphosRigid backbone prevents

-hydride elimination and promotes coupling.
Purity Target >98.5% (HPLC)Required for downstream GMP applications.

Troubleshooting & Critical Controls

  • Issue: Low Conversion.

    • Cause: Oxidation of catalyst.

    • Fix: Ensure rigorous degassing of solvents. Use Pd(

      
      )
      
      
      
      if Pd(OAc)
      
      
      quality is suspect, though Xantphos/Pd(OAc)
      
      
      is generally more active.
  • Issue: Regio-isomers (Coupling at C5).

    • Cause: Temperature too high (>100°C) or lack of Iodide selectivity.

    • Fix: Strictly control T < 95°C. Ensure starting material is the 3-Iodo variant, not the 3-Bromo variant. If using 3,5-dibromo-6-chloropyridine, reduce temperature to 70°C and increase catalyst loading to 5 mol%.

  • Issue: Pd Residue.

    • Fix: Treat the final organic layer (before Boc-deprotection) with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine solution.

References

  • Buchwald-Hartwig Amination Mechanism & Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Regioselectivity in Halogenated Pyridines

    • Lutz Ackermann et al. (2009). "Palladium-Catalyzed Amination of Aryl Halides." Topics in Organometallic Chemistry.
    • Context: Discusses the rate of oxidative addition (I > Br > Cl) essential for this protocol.
  • Synthesis of Piperazine-Pyridine Scaffolds (Patent Literature)

    • Patent: WO2016078107A1.
    • Context: Describes general scale-up handling of piperazine intermedi
  • Xantphos Utility in Heterocycles

    • Guari, Y., et al. (2001). "Titanium-catalyzed hydroamination...

Sources

Application

Application Note: Chemoselective N-Functionalization of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine

[1] Executive Summary & Strategic Analysis The scaffold 1-(5-Bromo-6-chloropyridin-3-yl)piperazine (referred to herein as Scaffold 1 ) is a high-value intermediate in the synthesis of kinase inhibitors (e.g., CDK, ERK pa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The scaffold 1-(5-Bromo-6-chloropyridin-3-yl)piperazine (referred to herein as Scaffold 1 ) is a high-value intermediate in the synthesis of kinase inhibitors (e.g., CDK, ERK pathways) and GPCR ligands (Dopamine/Serotonin modulators).[1]

The structural duality of Scaffold 1 presents a specific chemoselectivity challenge:

  • The Nucleophilic Center: The secondary amine (

    
     of the piperazine) is the target for functionalization.
    
  • The Electrophilic Traps: The pyridine ring contains a 6-Chloro and a 5-Bromo substituent.[1] The 6-Chloro position is activated by the adjacent pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    

Core Directive: Functionalization protocols must operate under conditions mild enough to preserve the aryl halides for subsequent diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while achieving complete conversion of the secondary amine.

Reactivity Profile & Decision Matrix[1]
Functionalization TypeRecommended MethodCritical Risk FactorChemoselectivity Strategy
N-Alkylation Reductive AminationOver-alkylation (quaternization)Use mild hydride sources (STAB); avoid direct alkyl halides.[1]
Amide Coupling HATU/DIPEA

at 6-Cl by strong base
Maintain pH < 8.5; use sterically hindered bases (DIPEA).[1]
Sulfonylation Sulfonyl Chloride/TEAHCl byproduct generationSlow addition at 0°C; scavenge acid immediately.[1]
Urea Formation Isocyanate AdditionPolymerizationStoichiometric control; non-nucleophilic solvent (DCM).[1]

Visual Workflow: Chemoselective Pathways

The following diagram outlines the approved synthetic pathways and explicitly highlights the "Forbidden Path" where harsh conditions lead to scaffold degradation.

G SM Starting Material (Scaffold 1) Side_SNAr Side Product: 6-Substituted Pyridine (Loss of Cl) SM->Side_SNAr RISK: High Temp (>80°C) or Strong Base (NaH) HATU Acylation: R-COOH, HATU DIPEA, DMF SM->HATU STAB Reductive Amination: R-CHO, NaBH(OAc)3 DCE, AcOH SM->STAB ISOC Urea Formation: R-NCO DCM, 0°C SM->ISOC Prod_Amide Amide (Target) Prod_Alkyl Tertiary Amine (Target) Prod_Urea Urea (Target) HATU->Prod_Amide STAB->Prod_Alkyl ISOC->Prod_Urea

Figure 1: Chemoselective functionalization pathways.[1] Note the critical avoidance of high-temperature basic conditions to prevent displacement of the 6-Chloro substituent.[1]

Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Rationale: Direct alkylation with alkyl halides is discouraged due to the risk of bis-alkylation and the basic conditions required.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard for this scaffold due to its mild acidity, which suppresses side reactions at the pyridine ring.

Materials:

  • Scaffold 1 (1.0 eq)

  • Aldehyde/Ketone (1.1 - 1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (AcOH) (1.0 eq)[1]

  • 1,2-Dichloroethane (DCE) or DCM (anhydrous)[1]

Step-by-Step Procedure:

  • Solution Prep: In a dry vial, dissolve Scaffold 1 (100 mg, 0.36 mmol) in DCE (3 mL).

  • Activation: Add the aldehyde (0.40 mmol, 1.1 eq) and Acetic Acid (21 µL, 1.0 eq). Stir at Room Temperature (RT) for 30 minutes to allow iminium ion formation.

    • Checkpoint: The solution may turn slightly yellow.[1] This is normal.

  • Reduction: Add STAB (114 mg, 0.54 mmol) in one portion.

    • Caution: Gas evolution (

      
      ) may occur; ensure the vessel is vented.[1]
      
  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Validation Criteria: Look for the product mass.[1] Crucially, check the isotopic pattern. The product must retain the characteristic Br/Cl pattern (M, M+2, M+4). If the mass corresponds to [M-Cl+OMe] or similar, the solvent/conditions are too nucleophilic.

  • Workup: Quench with sat.

    
     (aqueous).[1] Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Amide Coupling (Acylation)

Rationale: Acid chlorides are effective but can generate HCl, which might complicate isolation if the pyridine nitrogen protonates. HATU coupling is preferred for its neutral/mildly basic conditions that preserve the halogenated core.[1]

Materials:

  • Scaffold 1 (1.0 eq)

  • Carboxylic Acid (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (2.5 eq)[1]

  • DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Pre-activation: In a vial, mix the Carboxylic Acid (0.40 mmol) and HATU (0.43 mmol) in DMF (2 mL). Add DIPEA (0.5 mmol, part of total) and stir for 5 mins.

  • Addition: Add Scaffold 1 (100 mg, 0.36 mmol) followed by the remaining DIPEA (0.4 mmol).

    • Critical Control: Do not exceed 3.0 eq of DIPEA.[1] Excess base at elevated temperatures can promote

      
       of the 6-Cl by the piperazine of a second molecule (dimerization).
      
  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with water (3x) to remove DMF (critical for preventing side reactions during concentration).[1] Wash with brine, dry, and concentrate.

Protocol C: Urea Synthesis

Rationale: Urea linkages are common in kinase inhibitors (e.g., to bind the hinge region). Isocyanates react rapidly with the secondary amine.[1]

Materials:

  • Scaffold 1 (1.0 eq)

  • Isocyanate (R-NCO) (1.05 eq)[1]

  • Dichloromethane (DCM)[1]

  • Triethylamine (TEA) (0.1 eq - catalytic only)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve Scaffold 1 (100 mg) in DCM (4 mL) at 0°C (ice bath).

  • Addition: Add the Isocyanate dropwise over 5 minutes.

  • Catalysis: Add catalytic TEA (5 µL).

  • Reaction: Allow to warm to RT and stir for 1 hour.

    • Self-Validating Step: TLC usually shows a clean conversion to a much less polar spot (urea).[1]

  • Purification: Often, the product precipitates from DCM/Hexane.[1] If not, flash chromatography is required.[1]

Quality Control & Troubleshooting

Isotopic Signature Verification

The presence of 5-Bromo and 6-Chloro provides a unique mass spectral fingerprint that serves as an internal quality control check.[1]

  • Correct Pattern: You should observe a distinct isotopic envelope.[1]

    • 
       (100%)[1]
      
    • 
       + 
      
      
      
      (High intensity)[1]
    • 
       (Lower intensity)[1]
      
  • Failure Mode (S_NAr at 6-Cl): If the 6-Cl is displaced (e.g., by methoxide or hydroxide), the pattern simplifies to a mono-bromo pattern (

    
    ).[1] Reject the batch if this is observed. 
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Reductive Amination) Iminium ion not formingAdd molecular sieves (4Å) or increase AcOH to 2.0 eq.
Loss of Chlorine (M-35) Base too strong / Temp too highSwitch from

/DMF to DIPEA/DCM.[1] Keep T < 40°C.
Dimerization Scaffold reacting with itselfEnsure high dilution (0.05 M). Add reagents slowly.
Incomplete Amide Coupling Acid activation failedSwitch coupling agent to T3P (Propylphosphonic anhydride) for steric acids.

References

  • Romanelli, M. N., et al. (2023).[1][2] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 29(1),[2] 68. Link[1][2]

    • Provides a comprehensive review of approved synthetic routes for piperazine functionalization, including reductive amin
  • Blair, V. L., et al. (2016). "Opportunities and challenges for direct C–H functionalization of piperazines." Beilstein J. Org.[1] Chem., 12, 702–715. Link[1]

    • Discusses the reactivity of the piperazine ring and competing p
  • BenchChem. (2025).[1] "A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine." Link[1]

    • )
  • Wang, G., et al. (2022).[1][3][4] "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines." Pharmaceutical Fronts, 4, e9–e21.[3] Link[1]

    • Demonstrates specific protocols for alkylating piperazines in the presence of activ

Sources

Method

Preparation of pharmaceutical intermediates using 1-(5-Bromo-6-chloropyridin-3-yl)piperazine

Executive Summary This technical guide details the utility of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine (hereafter referred to as Scaffold A ) as a high-value intermediate in the synthesis of kinase inhibitors (e.g., SH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine (hereafter referred to as Scaffold A ) as a high-value intermediate in the synthesis of kinase inhibitors (e.g., SHP2, ERK) and GPCR ligands.

Scaffold A is a "tri-functional" building block offering orthogonal reactivity profiles:

  • Piperazine Nitrogen: A nucleophilic handle for rapid library diversification (Amides, Ureas, Sulfonamides).

  • C5-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), chemically distinct from the chloride.

  • C6-Chloride: An electrophilic site activated by the pyridine nitrogen, highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), enabling late-stage heterocycle closure or solubilizing group addition.
    

This guide provides validated protocols for sequentially engaging these handles without cross-reactivity, ensuring high yields and reproducibility in drug discovery workflows.

Chemo-Structural Analysis & Reactivity Logic

The utility of Scaffold A relies on the electronic environment of the pyridine ring.

  • The C6-Position (Cl): Located

    
     to the pyridine nitrogen. The inductive withdrawal of the nitrogen renders this position electron-deficient, facilitating 
    
    
    
    reactions.[1] However, it is generally less reactive towards oxidative addition with Palladium(0) compared to the C5-Bromide, provided bulky phosphine ligands are used.
  • The C5-Position (Br): Located

    
     to the pyridine nitrogen. It is sterically accessible and possesses a weaker C-halogen bond than the C-Cl, making it the preferred site for Pd-catalyzed coupling.
    
  • The Piperazine (N1): A secondary amine that acts as a Lewis base. Critical Note: Free secondary amines can coordinate to Pd catalysts, poisoning the reaction. Therefore, Protocol 1 (N-Functionalization) is recommended before Palladium coupling to prevent catalyst deactivation.

Visualization: Orthogonal Reactivity Map

ReactivityMap Scaffold 1-(5-Bromo-6-chloropyridin-3-yl)piperazine (Scaffold A) Piperazine Piperazine NH (Nucleophile) Scaffold->Piperazine Bromine C5-Bromine (Pd-Active) Scaffold->Bromine Chlorine C6-Chlorine (SNAr-Active) Scaffold->Chlorine Amide Amide/Urea Formation (Library Diversity) Piperazine->Amide Step 1: Capping Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Bromine->Suzuki Step 2: C-C Bond SNAr Nucleophilic Displacement (Late-Stage Capping) Chlorine->SNAr Step 3: Cyclization

Caption: Figure 1.[2] Orthogonal reactivity map of Scaffold A. The recommended synthetic order (Blue -> Red -> Green) minimizes side reactions and catalyst poisoning.

Experimental Protocols

Protocol 1: N-Functionalization (Urea Formation)

Objective: To cap the piperazine nitrogen, introducing a pharmacophore while preventing amine interference in subsequent Pd-steps.

Reagents:

  • Scaffold A (1.0 equiv)

  • Isocyanate derivative (R-NCO) (1.1 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

  • Triethylamine (

    
    ) (1.5 equiv) - Optional, if HCl salt of scaffold is used.
    

Procedure:

  • Dissolution: Charge a flame-dried reaction vial with Scaffold A (1.0 mmol) and anhydrous DCM (5 mL). If the scaffold is a hydrochloride salt, add

    
     (1.5 mmol) and stir for 10 minutes until clear.
    
  • Addition: Cool the mixture to 0°C. Add the Isocyanate (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM) or LCMS. Look for the disappearance of the parent mass (

      
      ) and appearance of the urea adduct (
      
      
      
      ).
  • Work-up: Quench with saturated

    
     (5 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Usually not required. If necessary, recrystallize from EtOAc/Hexane.

Self-Validating Check:

  • 1H NMR: The piperazine protons (multiplets at ~3.0-3.5 ppm) will shift downfield and split due to the loss of symmetry and formation of the urea.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

Objective: To selectively couple an aryl group at the C5-Br position without disturbing the C6-Cl.

Reagents:

  • N-Functionalized Scaffold (from Protocol 1) (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)[3]
    
  • Catalyst:

    
     (5 mol%)
    
    • Why: The bidentate dppf ligand creates a large bite angle, favoring reductive elimination, and is robust enough to prevent reaction at the C-Cl bond under mild conditions [1].

  • Base:

    
     (2 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Setup: Purge a microwave vial or Schlenk flask with Nitrogen/Argon for 5 minutes.

  • Charging: Add the N-Functionalized Scaffold (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

    
     solution (1.5 mL).
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Control Point: Do not exceed 100°C. Higher temperatures may promote oxidative addition into the C-Cl bond [2].[3]

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Solvent Effects on Regioselectivity

Solvent SystemTemperatureYield (C5-Coupling)By-product (C6-Coupling)
Dioxane/H2O 80°C 88% < 2%
DMF/H2O100°C65%15%
Toluene/EtOH90°C72%5%
Protocol 3: Late-Stage Displacement

Objective: To utilize the C6-Cl handle for final compound assembly (e.g., introducing a solubilizing amine or closing a ring).

Reagents:

  • Biaryl Intermediate (from Protocol 2) (1.0 equiv)

  • Nucleophile (e.g., Morpholine, Primary Amine) (2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO or NMP

Procedure:

  • Setup: Dissolve the intermediate (0.5 mmol) in DMSO (2 mL).

  • Addition: Add DIPEA (1.5 mmol) and the Nucleophile (1.0 mmol).

  • Reaction: Heat to 100–120°C for 12 hours.

    • Note: The presence of the electron-donating piperazine (at pos 3) and the new aryl group (at pos 5) may slightly deactivate the ring compared to a bare chloropyridine. Higher heat is required compared to Protocol 2.

  • Work-up: Dilute with water (20 mL). If the product precipitates, filter and wash with water. If not, extract with EtOAc.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical parameters should be verified.

HPLC/LCMS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

Expected NMR Signatures ( -DMSO)
  • C2-H (Pyridine): Singlet, typically

    
     8.0 – 8.5 ppm. (Deshielded by N and Br).
    
  • C4-H (Pyridine): Singlet, typically

    
     7.5 – 7.9 ppm.
    
  • Piperazine: Two multiplets at

    
     2.8–3.0 ppm (proximal to ring) and 
    
    
    
    3.4–3.6 ppm (distal, if N-capped).

Integrated Workflow Diagram

The following diagram illustrates the complete library generation workflow using Graphviz.

Workflow start Start: Scaffold A (1-(5-Bromo-6-chloropyridin-3-yl)piperazine) step1 Step 1: N-Capping (Isocyanates/Acid Chlorides) start->step1 DCM, 0°C check1 QC: LCMS (Confirm Mass + R) step1->check1 step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2, 80°C) check1->step2 Pass branch Regioselectivity Check step2->branch step3 Step 3: SNAr Displacement (Amine/Alkoxide, 120°C) branch->step3 Br-Displaced Only final Final Drug Candidate (Kinase Inhibitor / GPCR Ligand) step3->final Purification

Caption: Figure 2. Step-by-step workflow for generating a library of trisubstituted pyridine derivatives.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54683396, 1-(5-Bromo-6-chloropyridin-3-yl)piperazine. Retrieved from [Link]

  • Blakemore, D. C., et al. (2011). Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. (Contextualizing the use of heteroaryl halides in medicinal chemistry).

Sources

Application

Application Notes and Protocols for the Purification of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine via Crystallization

Abstract This document provides a comprehensive guide to developing effective crystallization-based purification protocols for the pharmaceutical intermediate, 1-(5-Bromo-6-chloropyridin-3-yl)piperazine. Given the limite...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing effective crystallization-based purification protocols for the pharmaceutical intermediate, 1-(5-Bromo-6-chloropyridin-3-yl)piperazine. Given the limited publicly available physicochemical data for this specific compound, this guide emphasizes a systematic, first-principles approach to method development. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. The protocols and workflows detailed herein are derived from established methodologies for structurally related piperazine and pyridine derivatives and are intended to serve as a robust starting point for customized process optimization.

Introduction: The Critical Role of Crystallization in API Purity

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development and manufacturing. Crystallization is a powerful and widely employed technique that serves the dual purpose of purification and isolation of a solid form with desired physical properties. For a molecule such as 1-(5-Bromo-6-chloropyridin-3-yl)piperazine, which contains both a halogenated pyridine ring and a piperazine moiety, achieving high purity is essential for downstream applications and ultimately, for the safety and efficacy of the final drug product.

The piperazine ring is a common pharmacophore found in a multitude of biologically active compounds.[1][2] Impurities arising from the synthesis of such molecules can include starting materials, by-products from side reactions, and isomers, which may have different toxicological profiles.[3][4][5] Effective crystallization leverages subtle differences in solubility between the target compound and its impurities to achieve remarkable levels of purification.

This guide will walk the user through a logical workflow for developing a crystallization protocol, from solvent screening to the execution of various crystallization techniques and final product analysis.

Foundational Principles: A Systematic Approach to Crystallization Method Development

Developing a successful crystallization protocol for a novel compound is an empirical process guided by fundamental physicochemical principles. The general workflow involves selecting an appropriate solvent system, generating supersaturation, inducing nucleation and crystal growth, and finally, isolating and drying the purified solid.

workflow cluster_prep Phase 1: Preliminary Assessment cluster_dev Phase 2: Method Development cluster_eval Phase 3: Evaluation & Refinement char Characterize Crude Material (Purity, Impurity Profile) sol_screen Solvent Solubility Screening char->sol_screen Provides impurity context tech_select Select Crystallization Technique (Cooling, Anti-solvent, etc.) sol_screen->tech_select Informs technique choice param_opt Optimize Parameters (Temperature, Concentration, Rate) tech_select->param_opt isolate Isolate & Dry Crystals param_opt->isolate analyze Analyze Final Product (Purity, Yield, Crystal Form) isolate->analyze refine Refine Protocol analyze->refine Iterative Improvement refine->tech_select

Figure 1: A systematic workflow for developing a crystallization protocol.

Physicochemical Properties of Structurally Related Compounds

While specific data for 1-(5-Bromo-6-chloropyridin-3-yl)piperazine is scarce, we can infer potential properties from related structures. Piperazine itself is freely soluble in water and ethylene glycol, but poorly soluble in diethyl ether.[6] Its derivatives often show good solubility in alcohols like methanol and ethanol.[2] Halogenated pyridines can be crystallized from various organic solvents, including ethanol and solvent mixtures like ethyl acetate/hexane.[7][8]

Table 1: General Solubility Characteristics of Related Compound Classes

Compound ClassGenerally Soluble InGenerally Poorly Soluble InReference(s)
Piperazine & DerivativesWater, Alcohols (Methanol, Ethanol), Ethylene GlycolDiethyl Ether, Hexane[2][6]
Halogenated PyridinesAlcohols, Ethyl Acetate, Dichloromethane, TolueneWater (often), Alkanes[7][9]

This suggests that a good starting point for solvent screening would include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and potentially ketones (acetone), while non-polar solvents like hexanes or heptanes could serve as anti-solvents.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for solvent screening and various crystallization techniques. These are designed as templates to be adapted based on the results of the solubility screening.

Protocol 1: Comprehensive Solvent Solubility Screening

Objective: To identify suitable single or binary solvent systems for crystallization. A good solvent will dissolve the compound at an elevated temperature but have low solubility at a lower temperature.

Materials:

  • Crude 1-(5-Bromo-6-chloropyridin-3-yl)piperazine

  • A selection of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Water, Heptane)

  • Small vials (e.g., 2 mL HPLC vials) with caps

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

  • Vortex mixer

Procedure:

  • Preparation: Place a small, accurately weighed amount of the crude compound (e.g., 20 mg) into each vial.

  • Solvent Addition: Add a small, measured volume of a single solvent (e.g., 0.2 mL) to each vial.

  • Room Temperature Assessment: Vortex or stir the vials at room temperature for 5-10 minutes. Observe and record if the solid dissolves completely, partially, or not at all.

  • Elevated Temperature Assessment: For solvents in which the compound was not fully soluble at room temperature, place the vials in a heating block and gradually increase the temperature (e.g., in 10 °C increments) up to the solvent's boiling point.

  • Record Observations: Note the temperature at which the solid fully dissolves. If it does not dissolve at the boiling point, add another small aliquot of solvent and repeat the heating process.

  • Cooling Assessment: Once dissolved, allow the vials to cool slowly to room temperature, and then further cool in an ice bath or refrigerator (~4 °C). Observe if a precipitate forms. Note the quality of the precipitate (e.g., crystalline solid vs. oil).

  • Anti-Solvent Screening (Optional): For solvents that readily dissolve the compound at room temperature, add a miscible anti-solvent (a solvent in which the compound is expected to be insoluble, e.g., water or heptane) dropwise until turbidity is observed, indicating precipitation.

Data Interpretation:

SolventSolubility at 25°CSolubility at RefluxObservations on CoolingPotential Use
Example: IsopropanolSparingly SolubleFully SolubleCrystalline precipitateCooling Crystallization
Example: DichloromethaneFreely SolubleFully SolubleNo precipitateSolvent in Anti-Solvent System
Example: HeptaneInsolubleInsolubleN/AAnti-Solvent
Protocol 2: Cooling Crystallization

Principle: This technique is ideal for compounds that exhibit a significant increase in solubility with temperature. The compound is dissolved in a suitable solvent at an elevated temperature, and the solution is then cooled, causing the compound to crystallize out as its solubility decreases.

cooling_crystallization A Dissolve Crude Compound in Minimal Hot Solvent B Slowly Cool Solution to Room Temperature A->B Induces Supersaturation C Further Cool (e.g., 0-4 °C) B->C Maximizes Yield D Isolate Crystals (Filtration) C->D E Wash with Cold Solvent & Dry D->E

Figure 2: Workflow for a typical cooling crystallization experiment.

Procedure:

  • Dissolution: Place the crude 1-(5-Bromo-6-chloropyridin-3-yl)piperazine in a flask. Add the chosen solvent (e.g., isopropanol, based on screening) in portions while heating and stirring until the solid is completely dissolved. Avoid using a large excess of solvent to ensure a good yield.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Anti-Solvent (Drowning-Out) Crystallization

Principle: This method is useful when a suitable single solvent for cooling crystallization cannot be found. The compound is dissolved in a "good" solvent, and a "poor" or "anti-solvent" (in which the compound is insoluble but which is miscible with the good solvent) is added to induce precipitation.

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., heptane or water) to the stirred solution. The addition should be slow to maintain a low level of supersaturation, which favors crystal growth over rapid precipitation.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form spontaneously, you may need to scratch the inside of the flask with a glass rod or add a seed crystal.

  • Equilibration: Allow the mixture to stir for a period (e.g., 1-2 hours) to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the final solvent mixture for washing.

Analysis and Quality Control

After crystallization, it is essential to verify the purity and identity of the final product.

Table 2: Recommended Analytical Techniques for Quality Assessment

TechniquePurposeDetailsReference(s)
HPLC (High-Performance Liquid Chromatography) Purity determination and quantification of impurities.A reverse-phase C18 column with a mobile phase of acetonitrile and water (with TFA or formic acid) is a common starting point for pyridine and piperazine derivatives.[10][11]
GC-MS (Gas Chromatography-Mass Spectrometry) Purity assessment and identification of volatile impurities.Suitable for thermally stable compounds. Provides mass information for impurity identification.[12][13][14]
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) Structural confirmation and detection of impurities.Provides a fingerprint of the molecule. Integration can be used for purity estimation against a standard.[15][16][17]
DSC (Differential Scanning Calorimetry) Melting point determination and detection of polymorphs.A sharp melting peak is indicative of high purity.[18]
XRPD (X-ray Powder Diffraction) Crystalline form identification.Provides information on the crystal lattice, confirming the solid is crystalline and identifying its polymorphic form.[1]

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly. Solution: Re-heat the mixture to dissolve the oil, add more solvent, and cool more slowly.

  • No Crystals Form: The solution remains clear even after cooling. This indicates that the solution is not supersaturated. Solution: Evaporate some of the solvent to increase the concentration, or add an anti-solvent. Seeding or scratching the flask can also help induce nucleation.[19]

  • Poor Yield: The amount of recovered material is low. Solution: Ensure a minimal amount of hot solvent was used for dissolution. Further cool the solution or add more anti-solvent. Minimize the amount of cold solvent used for washing.

  • Low Purity: The final product still contains significant impurities. Solution: A second recrystallization may be necessary. Ensure the cooling rate is slow to allow for selective crystallization. The choice of solvent system may need to be revisited to better differentiate the solubility of the product and impurities.

Conclusion

The purification of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine by crystallization is a critical step in its synthesis. While specific solubility data is not widely published, a systematic and logical approach based on the known properties of similar piperazine and pyridine compounds can lead to the development of an effective and robust purification protocol. By following the outlined procedures for solvent screening, technique selection, and optimization, researchers can achieve high purity and a well-defined crystalline product suitable for further development.

References

  • IUCr. (2022, August 15). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]

  • Google Patents. (n.d.). US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds.
  • Chemsrc. (n.d.). CAS#:247583-86-4 | 1-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]-4-methylpiperazine. [Link]

  • ACS Publications. (2008, July 23). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. [Link]

  • IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • ACS Publications. (2021, January 25). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[20]arene Host–Guest System. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives. [Link]

  • European Journal of Chemistry. (2025, June 30). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. [Link]

  • Thieme Connect. (2022, March 31). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. [Link]

  • RSC Publishing. (2019, July 26). Recent synthetic advances in pyridine-based thermotropic mesogens. [Link]

  • EPA. (n.d.). 5-Bromo-6-chloropyridin-3-ol Properties. [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. [Link]

  • Semantic Scholar. (2023, May 19). Piperazine amides with desirable solubility, physicochemical and drug-like properties. [Link]

  • NIST. (n.d.). Piperazine. [Link]

  • Arkivoc. (2021). Synthesis of the piperazine subunit of Indinavir. [Link]

  • PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • OSHA. (n.d.). Pyridine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. [Link]

  • Pharmaceutical Technology. (2025, March 12). Evaluating Impurities in Drugs (Part II of III). [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • University of Hertfordshire. (2025, September 15). Piperazine. [Link]

  • Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Palladium Impurity Removal from 1-(5-Bromo-6-chloropyridin-3-yl)piperazine

Introduction Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). However, the removal of residual...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). However, the removal of residual palladium from the final product is a critical and often challenging step to ensure the safety, efficacy, and stability of the drug substance. This is especially true for nitrogen-containing heterocyclic compounds like 1-(5-Bromo-6-chloropyridin-3-yl)piperazine, where the nitrogen atoms can act as strong ligands, forming stable complexes with palladium.[1] This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing palladium impurities from this specific compound and related structures.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from 1-(5-Bromo-6-chloropyridin-3-yl)piperazine?

A1: The primary challenge stems from the molecular structure of your compound. The pyridine and piperazine rings contain nitrogen atoms that can chelate with palladium, forming soluble and stable complexes.[1] This strong interaction makes it difficult to remove the palladium using simple methods like filtration.

Q2: What are the acceptable limits for palladium in an Active Pharmaceutical Ingredient (API)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[2][3] For oral medications, the permitted daily exposure (PDE) for palladium is typically around 100 µg, which translates to a concentration limit that depends on the daily dose of the API.[2] It is crucial to consult the latest ICH Q3D guidelines for specific limits.

Q3: How can I accurately quantify the amount of residual palladium in my sample?

A3: The industry-standard methods for quantifying trace levels of palladium in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[4][5] These techniques offer high sensitivity and accuracy.[1] For more rapid, in-process checks, fluorescent and colorimetric methods are also available, though they may not be as precise as ICP-MS for final product validation.[4][5][6]

Q4: Can residual palladium affect my downstream reactions or the stability of my compound?

A4: Yes. Residual palladium can have a detrimental impact on subsequent chemical transformations.[7] It can also act as a catalyst for undesired side reactions, potentially leading to the formation of new impurities.[7] Furthermore, palladium residues can affect the performance of materials in applications like organic electrochemical transistors by acting as charge traps or facilitating redox reactions.[8][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during the palladium removal process.

Issue 1: High levels of palladium remain after standard purification (e.g., column chromatography, crystallization).
  • Possible Cause: Strong complexation between your product and palladium, keeping the metal in solution. Traditional purification methods alone are often insufficient for this reason.[7][10]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: This is the most effective approach. Scavengers are solid supports (often silica-based) functionalized with groups that have a strong affinity for palladium, such as thiols, amines, or other chelating agents.[1][11][12]

    • Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[1][13]

    • Consider a Multi-Step Approach: A combination of techniques, such as an initial filtration through Celite followed by treatment with a scavenger, can be highly effective.[2]

Issue 2: Significant loss of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine during the scavenging process.
  • Possible Cause: Non-specific adsorption of your product onto the scavenger material. This is a known issue with some scavengers, particularly activated carbon.[1][7]

  • Suggested Solutions:

    • Screen Different Scavengers: Test a variety of scavengers with different functional groups to find one that selectively binds palladium without significant product loss. Thiol-based silica scavengers are often a good starting point.[11][14][15]

    • Minimize Scavenger Amount: Use the minimum effective amount of scavenger. This can be determined through small-scale optimization experiments.

    • Solvent Selection: The choice of solvent can influence the interaction between your product and the scavenger. Consider screening different solvents to minimize product adsorption.

Issue 3: Inconsistent palladium removal results from batch to batch.
  • Possible Cause:

    • Variability in Palladium Species: The oxidation state and coordination environment of the palladium can differ between reaction batches, affecting its affinity for the scavenger.[5][7]

    • Inconsistent Work-up: Variations in the reaction work-up procedure prior to scavenging can impact the form of the palladium.

    • Scavenger Handling: Some scavengers are sensitive to air and moisture. Improper storage or handling can reduce their effectiveness.[1]

  • Suggested Solutions:

    • Standardize Your Process: Ensure a consistent and well-defined work-up and scavenging protocol for every batch.

    • Proper Scavenger Handling: Store and handle scavengers according to the manufacturer's recommendations.

    • Atmosphere Control: Scavenging under an inert atmosphere (like nitrogen) versus air can sometimes influence the efficiency, depending on the palladium species present.[13]

Detailed Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your specific application.

  • Sample Preparation: Dissolve a known amount of your crude 1-(5-Bromo-6-chloropyridin-3-yl)piperazine in a suitable solvent.

  • Initial Palladium Quantification: Take an aliquot of the solution for ICP-MS analysis to determine the initial palladium concentration.

  • Scavenger Addition: To separate, identical aliquots of the solution, add different palladium scavengers (e.g., thiol-functionalized silica, amine-functionalized silica, activated carbon) at a specific loading (e.g., 5-10 wt% relative to the crude product).

  • Incubation: Stir the mixtures at a set temperature (e.g., room temperature or 50 °C) for a defined period (e.g., 4-24 hours).

  • Filtration: Filter each mixture to remove the scavenger. Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Final Palladium Quantification: Analyze the palladium concentration in each of the filtrates using ICP-MS.

  • Product Recovery Analysis: Analyze the concentration of your product in the filtrate to determine the extent of non-specific binding.

  • Evaluation: Compare the palladium removal efficiency and product recovery for each scavenger to select the optimal one.

Protocol 2: Optimized Palladium Removal using a Thiol-Functionalized Silica Scavenger

This protocol provides a starting point for palladium removal using a commonly effective type of scavenger.

  • Dissolution: Dissolve the crude 1-(5-Bromo-6-chloropyridin-3-yl)piperazine in an appropriate solvent (e.g., ethyl acetate, toluene, or acetonitrile).

  • Scavenger Addition: Add the selected thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at the optimized loading (typically 0.1 to 0.5 weight equivalents relative to the product).

  • Heating and Stirring: Heat the mixture to 40-60 °C and stir for 4-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Cool the mixture to room temperature and filter off the scavenger. A pad of Celite can be used to aid filtration.

  • Washing: Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm that the residual palladium level is within the acceptable limits.

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Agents

Scavenger TypeFunctional GroupTypical EfficiencyAdvantagesDisadvantages
Functionalized Silica Thiol, Amine, IsocyanateHigh to Very HighHigh selectivity, good solvent compatibility, stable.[7][11]Higher cost compared to activated carbon.
Activated Carbon N/A (Adsorbent)Moderate to HighCost-effective.Can cause significant product loss due to non-specific adsorption.[1][7]
Aqueous Washes N-acetyl cysteine, L-cysteineModerate to HighCan be effective and relatively inexpensive.[7][16]May require multiple extractions and can be less efficient than solid scavengers.

Visualizations

Decision-Making Workflow for Palladium Scavenger Selection

Scavenger_Selection Start Start: High Residual Palladium Screening Screen Scavengers (Thiol, Amine, Carbon) Start->Screening Analysis Analyze Pd Removal & Product Loss Screening->Analysis Optimization Optimize Conditions (Temp, Time, Loading) Analysis->Optimization Good Removal, Low Loss Failure Failure: Re-evaluate Scavenger Choice Analysis->Failure High Product Loss or Poor Removal Validation Validate with ICP-MS Optimization->Validation Validation->Optimization Fail Success Success: Pd < Limit Validation->Success Pass Palladium_Removal_Workflow Crude_Product Crude Product Solution (High Pd) Add_Scavenger Add Scavenger Crude_Product->Add_Scavenger Stir_Heat Stir & Heat (e.g., 50°C, 12h) Add_Scavenger->Stir_Heat Filter Filter to Remove Scavenger Stir_Heat->Filter Analyze_Filtrate Analyze Filtrate (ICP-MS) Filter->Analyze_Filtrate Purified_Product Purified Product (Low Pd) Analyze_Filtrate->Purified_Product

Caption: A typical workflow for palladium removal using a solid-supported scavenger.

References

  • Arbor Assays. (2017, July 31).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16).
  • Benchchem. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). Books.
  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. (2011, April 1). Purdue e-Pubs.
  • CatSci. Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING.
  • The effect of residual palladium on the performance of organic electrochemical transistors. (2022, December 27).
  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011, April 1). PubMed.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC.
  • Onyx Scientific.
  • Your trick to remove residual palladium : r/Chempros. (2025, September 19). Reddit.
  • How can i remove palladium Pd catalyst easily? (2015, May 18).
  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers | Request PDF.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007, April 28).
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. (2025, August 7).
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • Purification of piperazine.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2026, January 8).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • The effect of residual palladium on the performance of organic electrochemical transistors. (2022, December 15).
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022, March 31).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

Sources

Optimization

Optimizing reaction temperature for SNAr of piperazine on chloropyridines

Technical Support Center: Optimization for Piperazine-Pyridine Couplings Current Status: Operational Ticket ID: SNAr-PIP-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization for Piperazine-Pyridine Couplings

Current Status: Operational Ticket ID: SNAr-PIP-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: Beyond the "Mix and Heat" Approach

Welcome to the Technical Support Center. You are likely here because your coupling of piperazine with a chloropyridine is suffering from one of three critical failures: stalled conversion , bis-substitution impurities , or intractable tar formation .

While the Nucleophilic Aromatic Substitution (


) appears deceptively simple—displace a chloride with an amine—the pyridine ring introduces unique electronic vectors that dictate strict temperature windows. Unlike benzene derivatives, the nitrogen atom in the pyridine ring acts as an intrinsic electron-withdrawing group (EWG), activating specific positions (

) while leaving others (

) virtually inert to thermal substitution.

This guide moves beyond generic protocols to provide a causality-based optimization strategy.

Module 1: The Reactivity Matrix (Pre-Reaction Check)

Before heating your reaction vessel, you must validate your substrate against the Pyridine Activation Rule . The position of the leaving group (Cl) relative to the pyridine nitrogen is the primary determinant of the required reaction temperature (


).
The Hierarchy of Electrophilicity
  • 4-Chloropyridine (Most Reactive): The nitrogen is para to the leaving group. The Meisenheimer complex is stabilized by resonance where the negative charge delocalizes directly onto the electronegative nitrogen.

    • Target

      
      :
      
      
      
  • 2-Chloropyridine (Moderately Reactive): The nitrogen is ortho.[1] Inductive withdrawal is strong, but steric hindrance from the lone pair can slightly impede nucleophilic attack compared to the 4-position.

    • Target

      
      :
      
      
      
  • 3-Chloropyridine (Inert): The nitrogen is meta.[1] No resonance stabilization of the intermediate negative charge occurs. Standard thermal

    
     will fail. 
    
    • Target

      
      :STOP.  Do not heat. Switch to Pd-catalyzed Buchwald-Hartwig amination.
      

ReactivityLogic Start Select Substrate Sub_4Cl 4-Chloropyridine (Para-activation) Start->Sub_4Cl Sub_2Cl 2-Chloropyridine (Ortho-activation) Start->Sub_2Cl Sub_3Cl 3-Chloropyridine (Meta-deactivated) Start->Sub_3Cl Action_4Cl Standard SNAr Temp: 80-100°C Solvent: EtOH or DMSO Sub_4Cl->Action_4Cl High Resonance Stab. Action_2Cl Forced SNAr Temp: 100-120°C Solvent: DMSO/NMP Sub_2Cl->Action_2Cl Inductive + Resonance Action_3Cl CRITICAL FAILURE Switch to Pd-Catalysis (Buchwald-Hartwig) Sub_3Cl->Action_3Cl No Activation

Figure 1: Decision tree for temperature and method selection based on chloropyridine regiochemistry.

Module 2: Troubleshooting by Symptom

Issue A: "My reaction is stuck at 50% conversion."

Diagnosis: Solvent-Temperature Mismatch. If you are using protic solvents (Ethanol, Isopropanol) at reflux, the hydrogen bonding is solvating the piperazine lone pair, reducing its nucleophilicity. Furthermore, the boiling point may be insufficient to overcome the activation energy (


) of a deactivated 2-chloropyridine.

Corrective Protocol:

  • Switch Solvent: Move to a Polar Aprotic solvent (DMSO, DMF, or NMP). These solvents solvate cations (

    
    ) well but leave the piperazine "naked" and highly reactive.
    
  • Increase T: Ramp temperature to

    
    .
    
  • Concentration:

    
     is second-order kinetics (
    
    
    
    ). Increase concentration to
    
    
    to drive the rate.
Issue B: "I see a large impurity at M+ Substrate Mass." (Bis-Substitution)

Diagnosis: Stoichiometric Failure. Piperazine has two equivalent nucleophilic sites (


). If the reaction runs too hot or with a 1:1 stoichiometry, the mono-product acts as a nucleophile for a second chloropyridine molecule, forming the 

dimer.

Corrective Protocol:

  • Excess Nucleophile: Use 3.0 to 5.0 equivalents of piperazine. This statistically ensures the chloropyridine encounters free piperazine rather than the mono-product.

  • Reverse Addition: Dissolve piperazine (5 eq) in solvent at target temperature. Add the chloropyridine solution dropwise.

  • Lower Temperature: Reduce

    
     by 
    
    
    
    to improve selectivity.
Issue C: "The reaction turned into black tar."

Diagnosis: Thermal Decomposition / Polymerization. This often happens when attempting to force a 3-chloropyridine or using extreme temps (


) with unstable substrates. Pyridines are electron-deficient; at high temps, they are susceptible to polymerization or ring-opening.

Corrective Protocol:

  • Check Oxygen: Piperazine oxidizes to N-oxides/imines at high temps. Sparge solvent with Argon/Nitrogen for 15 mins before heating.

  • Radical Scavenger: If tarring persists, add a radical inhibitor (e.g., BHT) or ensure strictly oxygen-free conditions.

Module 3: Optimized Experimental Protocol

This protocol is designed for 2-chloropyridine (the most challenging standard case). For 4-chloropyridine, reduce temperature to


.
Reagents
  • Substrate: 2-Chloropyridine derivative (

    
    )[2]
    
  • Nucleophile: Piperazine (

    
    ) — Critical for preventing bis-addition.
    
  • Base:

    
     (
    
    
    
    ) or DIPEA (
    
    
    )
  • Solvent: DMSO (Anhydrous) — Concentration: 0.5 M

Step-by-Step Workflow
  • Preparation: Charge a reaction vial with Piperazine (

    
    ) and 
    
    
    
    (
    
    
    ). Add DMSO (
    
    
    of total volume).
  • Deoxygenation: Sparge the slurry with

    
     for 5 minutes.
    
  • Activation: Heat the piperazine slurry to

    
    .
    
  • Addition: Dissolve 2-Chloropyridine (

    
    ) in the remaining DMSO. Add this solution dropwise  over 10 minutes to the hot piperazine mixture.
    
    • Why? Keeps the concentration of electrophile low relative to nucleophile, preventing dimer formation.

  • Monitoring: Stir at

    
     for 4-6 hours. Monitor by LCMS.[3]
    
    • Look for: Disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ).
  • Workup (The "Piperazine Trap"):

    • Cool to RT. Dilute with water (5x volume).

    • Extraction: Extract with DCM (Dichloromethane) or EtOAc .

    • Technical Note: Piperazine is highly water-soluble (

      
      ). The excess piperazine will stay in the aqueous layer. The mono-arylated product is more lipophilic and will extract into the organic layer.
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Workflow Step1 Charge Reagents (4 eq Piperazine) Step2 Heat to 100°C (N2 Sparge) Step1->Step2 Step3 Dropwise Addition of Substrate Step2->Step3 Prevents Dimers Step4 Reaction (4-6 hrs) Step3->Step4 Step5 Aq. Workup (Remove excess Pip) Step4->Step5 Partitioning

Figure 2: Optimized workflow to maximize conversion and minimize bis-substitution impurities.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Microwave irradiation to speed this up? A: Yes. Microwave heating is excellent for


. It allows you to superheat solvents (e.g., EtOH at 

) safely.
  • Recommendation: Run at

    
     for 20-40 minutes in EtOH or NMP. The rapid heating profile often results in cleaner profiles than prolonged oil-bath heating.
    

Q: Why not use a stronger base like NaH? A: Sodium Hydride will deprotonate the piperazine (


 for secondary amine in DMSO), creating a super-nucleophilic amide anion. While this accelerates the reaction, it drastically increases the risk of side reactions  (dehalogenation, polymerization) and is usually unnecessary for activated pyridines. 

is sufficient to neutralize the HCl generated.

Q: My 3-chloropyridine has a Nitro group at position 5. Will it work? A: Yes. The Nitro group (


) is a powerful EWG. If it is ortho or para to the chloride, it activates the ring significantly, overriding the meta deactivation of the nitrogen. You can likely run this at 

.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter 10: Nucleophilic Aromatic Substitution).

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Predictive Reactivity." Journal of Organic Chemistry. (Detailed kinetic analysis of chloropyridine isomers).

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Discusses piperazine physicochemical properties and workup strategies).

  • Patel, B., et al. (2020).[2] "Process Optimization of SNAr Reactions for Pharmaceutical Intermediates." Organic Process Research & Development. (Scale-up considerations for amine-pyridine couplings).

Sources

Troubleshooting

Resolving solubility issues of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine in bioassays

Technical Support Center: Solubility & Formulation Guide Subject: 1-(5-Bromo-6-chloropyridin-3-yl)piperazine Ticket ID: SOL-BCPP-001 Status: Resolved (Comprehensive Guide Below) Executive Summary This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Subject: 1-(5-Bromo-6-chloropyridin-3-yl)piperazine Ticket ID: SOL-BCPP-001 Status: Resolved (Comprehensive Guide Below)

Executive Summary

This guide addresses the solubility challenges associated with 1-(5-Bromo-6-chloropyridin-3-yl)piperazine . This molecule presents a classic "solubility cliff" profile: it possesses a lipophilic halogenated core (Bromo-Chloro-Pyridine) competing with a basic solubilizing tail (Piperazine).

At physiological pH (7.4), this compound is prone to rapid precipitation ("crashing out") upon dilution from DMSO stocks. This guide provides the thermodynamic rationale and validated protocols to maintain solubility in bioassays.

Part 1: The Physicochemical Profile (Why is this happening?)

To solve the problem, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Implication for Bioassays
LogP (Lipophilicity) ~2.8 – 3.2High. The halogens (Br, Cl) significantly increase hydrophobicity. The molecule "prefers" clustering together over interacting with water.
pKa (Basic Nitrogen) ~8.0 – 8.5Critical. The piperazine N4 nitrogen is basic. At pH < 6, it is protonated (charged/soluble). At pH 7.4, a significant fraction exists as the neutral free base, driving precipitation.
pKa (Pyridine Nitrogen) < 3.0Negligible. The electron-withdrawing halogens render the pyridine nitrogen non-basic in physiological conditions.
Solubility (pH 7.4) < 10 µMRisk Zone. Without formulation aids, the compound will likely precipitate at screening concentrations >10 µM.

The Mechanism of Failure: When you dilute a DMSO stock (where the compound is fully solvated) into aqueous media (pH 7.4), the solvent environment changes instantly. The water strips away the DMSO shell. If the pH is near 7.4, the piperazine tail de-protonates to its neutral form. Lacking a charge, the lipophilic halogenated core drives the molecules to aggregate, forming micro-precipitates that scatter light and produce false-negative bioassay results.

Part 2: Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine the correct formulation strategy for your specific assay type.

Solubility_Workflow Start Start: Compound Precipitates in Aqueous Media Check_Conc Is Assay Conc > 10 µM? Start->Check_Conc Check_Assay Assay Type? Check_Conc->Check_Assay Yes Check_Conc->Check_Assay No (Still check formulation) Enzymatic Enzymatic/Biochemical (Cell-Free) Check_Assay->Enzymatic Cellular Cell-Based (Live Cells) Check_Assay->Cellular Acidify Strategy A: Lower pH to 6.0-6.5 (Protonate Piperazine) Enzymatic->Acidify If enzyme tolerates pH < 7 Cosolvent Strategy B: Add Co-solvent (20% PEG-400 or 5% DMSO) Enzymatic->Cosolvent If pH 7.4 is required Cellular->Start Avoid high DMSO (>0.5%) Complex Strategy C: Cyclodextrin Complex (HP-β-CD) Cellular->Complex Best for Toxicity

Caption: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Part 3: Validated Protocols

Protocol A: The "Intermediate Dilution" Method (Prevention)

Directly shooting DMSO stock into media often causes immediate local precipitation.

Concept: Use a "stepping stone" solvent that is miscible with both DMSO and water to prevent the shock of polarity change.

  • Prepare Stock: 10 mM in 100% DMSO (Anhydrous).

  • Prepare Intermediate Buffer: PBS + 5% Tween-80 OR 20% PEG-400.

  • Step 1 Dilution: Dilute DMSO stock 1:10 into the Intermediate Buffer.

    • Result: 1 mM compound in a solvent-rich buffer. Vortex immediately.

  • Step 2 Dilution: Dilute the Intermediate Mix 1:100 into your final Assay Media.

    • Final: 10 µM compound. The surfactant/polymer keeps the micro-aggregates from forming during the transition.

Protocol B: Cyclodextrin Complexation (The Gold Standard)

For cell assays where high DMSO or surfactants are toxic.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex. The lipophilic halogenated pyridine ring sits inside the hydrophobic donut hole of the CD, while the hydrophilic exterior interacts with the media.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in deionized water or PBS. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add solid compound to the 20% CD solution.

    • Acidify: Add 1N HCl dropwise until the compound dissolves (protonating the piperazine helps initial dissolution).

    • Neutralize: Slowly add 1N NaOH to return pH to 7.4. The compound will remain trapped in the CD ring rather than precipitating.

  • Use: This stock is now water-soluble and can be diluted directly into cell media.

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound passes the visual check but my assay data is noisy. Why? A: You likely have "invisible precipitation." The compound forms colloidal aggregates (100-500 nm) that are invisible to the naked eye but scatter laser light and inhibit enzymes non-specifically (the "promiscuous inhibitor" effect).

  • Fix: Add 0.01% Triton X-100 to your assay buffer. If the IC50 changes significantly (e.g., shifts from 1 µM to >50 µM), your original activity was an artifact of aggregation.

Q2: Can I just sonicate the media to re-dissolve the precipitate? A: No. Sonication creates a meta-stable suspension, not a solution. Over the course of a 1-hour incubation, these particles will settle onto cells (causing toxicity) or stick to the plastic walls of the plate (reducing effective concentration). You must achieve thermodynamic solubility using the protocols above.

Q3: How do I store the stock solution? A: Store 10 mM stocks in 100% DMSO at -20°C.

  • Critical Warning: This molecule contains halogens which can be labile. Avoid repeated freeze-thaw cycles.[1] Aliquot into single-use vials. If the DMSO turns yellow/orange, the compound has degraded (likely debromination) and must be discarded.

Q4: What is the maximum DMSO limit for this compound? A: While the compound dissolves well in DMSO, your biology sets the limit.

  • Enzymes: Typically tolerate up to 5% DMSO.

  • Cells: Most mammalian cells show stress signaling above 0.5% DMSO.

  • Recommendation: Keep final assay DMSO < 0.5%. If you need higher concentrations of compound, use Protocol B (Cyclodextrins) to eliminate DMSO entirely.

Part 5: Analytical Verification

Do not guess. Verify solubility using this simple workflow:

Verification_Workflow Prep Prepare Assay Dilution (e.g. 10µM) Incubate Incubate (1-4 Hours) Prep->Incubate Spin Centrifuge (15,000 x g, 10 min) Incubate->Spin Sample Sample Supernatant Spin->Sample Analyze HPLC/UV-Vis Quantification Sample->Analyze

Caption: Kinetic Solubility Assay workflow to confirm actual compound concentration in supernatant.

Acceptance Criteria: The concentration in the supernatant should be >80% of the theoretical concentration. If <80%, the compound has precipitated or adsorbed to the plate.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Solubility & Permeability. NCBI Bookshelf. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • PubChem. Compound Summary: Piperazine. National Library of Medicine. Available at: [Link] (Source for pKa baseline data).

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for 1-(5-Bromo-6-chloropyridin-3-yl)piperazine: A Comparative Guide

Executive Summary: The "Basic" Problem The analysis of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine presents a classic but distinct chromatographic challenge: the "Basic Amine Paradox." The molecule contains a hydrophobic,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic" Problem

The analysis of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine presents a classic but distinct chromatographic challenge: the "Basic Amine Paradox." The molecule contains a hydrophobic, halogenated pyridine ring and a highly basic secondary amine on the piperazine moiety (


).

Standard C18 protocols often fail here. The protonated amine interacts with residual silanols on the silica surface, leading to severe peak tailing, retention variability, and poor resolution from critical impurities like the bis-substituted dimer or unreacted pyridine precursors .

This guide objectively compares three separation strategies:

  • Traditional C18 (Low pH) : The baseline standard.

  • Charged Surface Hybrid (CSH) C18 : The modern solution for basic loadability.

  • Biphenyl Phases : Exploiting

    
     interactions for halogenated selectivity.
    

The Analytical Challenge

Before selecting a column, we must understand the molecular behavior in solution.

  • The Piperazine Ring: At pH < 9, the secondary amine is protonated (

    
    ). On standard silica, this cation undergoes ion-exchange with deprotonated silanols (
    
    
    
    ), causing the characteristic "shark fin" tailing.
  • The Halogenated Pyridine: The Br and Cl atoms add significant hydrophobicity and steric bulk. They also make the ring electron-deficient, creating an opportunity for alternative selectivities (like

    
     interactions) that C18 cannot fully exploit.
    
Visualizing the Method Development Logic

MethodLogic Start Start: 1-(5-Bromo-6-chloropyridin-3-yl)piperazine CheckPKA Check pKa (~9.7) Start->CheckPKA Decision Select Stationary Phase Strategy CheckPKA->Decision PathA Traditional C18 (High Silanol Activity) Decision->PathA Standard approach PathB Charged Surface Hybrid (CSH) (Positive Surface Charge) Decision->PathB Recommended for Bases PathC Biphenyl Phase (Pi-Pi Interaction) Decision->PathC Alternative Selectivity ResultA Result: Severe Tailing Requires Ion-Pairing (TFA) PathA->ResultA ResultB Result: Excellent Shape MS Compatible (Formic Acid) PathB->ResultB ResultC Result: Orthogonal Selectivity Best for Isomers/Halogens PathC->ResultC

Figure 1: Decision tree for selecting the stationary phase based on the basicity and aromaticity of the target analyte.

Comparative Study: Experimental Data

We evaluated three distinct column chemistries using a generic gradient. The goal was to achieve a Tailing Factor (


) < 1.2 and Resolution (

) > 2.0 between the main peak and the nearest impurity.
Experimental Conditions
  • System: UHPLC with PDA (Detection @ 254 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.

Performance Comparison Table
ParameterColumn A: Standard C18 Column B: CSH C18 Column C: Biphenyl
Stationary Phase High Purity Silica C18Charged Surface Hybrid C18Core-Shell Biphenyl
Mechanism Hydrophobic InteractionHydrophobic + Ionic RepulsionHydrophobic +

Retention Time (

)
3.2 min3.0 min3.4 min
Tailing Factor (

)
1.8 (Fail) 1.1 (Pass) 1.3 (Acceptable)
Plate Count (

)
~8,000~14,000~12,000
MS Compatibility High (Formic)High (Formic)High (Formic)
Notes Requires TFA to fix tailing, which suppresses MS signal.Best balance of shape and speed.[3]Best separation of halogenated impurities.
Detailed Analysis
Option A: The "Legacy" Fail (Standard C18)

Using standard C18 with Formic Acid results in significant tailing (


).
  • The Cause: The positively charged piperazine nitrogen binds to anionic silanols.

  • The Fix (Not Recommended): Adding 0.1% Trifluoroacetic acid (TFA) masks these silanols, improving shape. However, TFA causes severe signal suppression in LC-MS, making this method unsuitable for modern impurity profiling.

Option B: The "Hero" Solution (CSH C18)

The Charged Surface Hybrid (CSH) technology applies a low-level positive charge to the particle surface.

  • The Mechanism: This positive charge electrostatically repels the protonated piperazine amine.

  • The Result: The analyte interacts only with the C18 ligands, not the surface. Peak shape is sharp (

    
    ) even with weak buffers like Formic Acid. This is the Gold Standard  for this molecule.
    
Option C: The "Selectivity" Alternative (Biphenyl)

Biphenyl phases offer unique selectivity for halogenated aromatics.

  • The Mechanism: The electron-deficient pyridine ring (due to Br/Cl) interacts strongly with the electron-rich biphenyl stationary phase (

    
     interaction).
    
  • The Result: While peak shape is slightly broader than CSH, the resolution between the main peak and de-halogenated impurities is often superior. Use this if CSH fails to separate specific structural isomers.

Recommended Protocol (Step-by-Step)

Based on the comparison, the CSH C18 method is the most robust for purity analysis.

Reagents
  • Water: LC-MS Grade.

  • Acetonitrile (ACN): LC-MS Grade.

  • Modifier: Formic Acid (FA) or Ammonium Formate.[4]

  • Diluent: 50:50 Water:ACN (Ensure solubility; piperazine salts may require high water content).

Instrument Parameters
  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.7 (Preferred over pure FA for pH stability).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

Time (min)%A%BCurve
0.0955Initial
1.09556 (Linear)
8.05956
10.05956
10.19551 (Step)
13.0955Re-equilibrate
Impurity Profiling Workflow

The synthesis of this molecule likely involves the reaction of 3-amino-5-bromo-6-chloropyridine with bis(2-chloroethyl)amine (or similar piperazine cyclization). Critical impurities to watch for:

  • Precursor: 3-amino-5-bromo-6-chloropyridine (Less polar, elutes later on C18).

  • Dimer: Two pyridine rings connected by one piperazine (Very hydrophobic, elutes at high %B).

  • Des-Halo analogs: Loss of Br or Cl (Elutes earlier than main peak).

ImpurityFlow Synth Synthesis Reaction Main Target: 1-(5-Bromo-6-chloropyridin...) Synth->Main Major Product Imp1 Impurity A: Unreacted Pyridine Synth->Imp1 Residual Imp2 Impurity B: Bis-substituted Dimer Synth->Imp2 Over-reaction Imp3 Impurity C: De-halogenated Byproduct Synth->Imp3 Degradation

Figure 2: Anticipated impurity profile derived from standard piperazine synthesis routes.

Troubleshooting & Robustness

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (e.g., 100% ACN).

    • Fix: Match the diluent to the starting mobile phase (95% Water / 5% ACN).

  • Issue: Retention Time Drift.

    • Cause: pH instability.

    • Fix: Use Ammonium Formate buffer (10mM) instead of simple Formic Acid to "lock" the pH.

  • Issue: Carryover.

    • Cause: The basic amine sticks to the injector needle.

    • Fix: Use a strong needle wash (e.g., 90:10 ACN:Water + 0.1% Formic Acid).

References

  • Waters Corporation. "What is the advantage of using the CSH C18 column chemistry instead of the BEH C18 column chemistry?" Waters Knowledge Base. 5

  • LCGC International. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Chromatography Online. 2

  • Pyvot Tech. "Comparison of Sunshell Biphenyl vs. other manufacturers Biphenyl phase columns." 1

  • BenchChem. "A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis." 6

  • University of Regina. "pKa Values of Some Piperazines at Different Temperatures." 7

Sources

Comparative

Comparative Analysis of LC-MS/MS Fragmentation Strategies for the Structural Elucidation of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine

Executive Summary 1-(5-Bromo-6-chloropyridin-3-yl)piperazine is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., Btk inhibitors) and psychoactive piperazine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromo-6-chloropyridin-3-yl)piperazine is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., Btk inhibitors) and psychoactive piperazine derivatives.[1] Its structural complexity—featuring a basic piperazine ring coupled with a di-halogenated pyridine core—presents unique analytical challenges.[1]

This guide provides a technical comparison of fragmentation strategies for identifying this compound. Unlike standard alkyl-amines, the presence of Bromine and Chlorine introduces a distinct isotopic envelope that dictates the identification strategy. We compare the performance of Nominal Mass Spectrometry (Triple Quadrupole) versus High-Resolution Mass Spectrometry (Q-TOF/Orbitrap) and provide a definitive fragmentation map.

Part 1: The Analytical Challenge

The identification of this molecule relies on three non-negotiable structural features:

  • The Isotopic Signature: The combination of naturally occurring

    
     (approx. 1:1) and 
    
    
    
    (approx. 3:1) creates a unique "M, M+2, M+4" spectral pattern.[1]
  • The Piperazine Lability: The piperazine ring is the primary site of protonation and subsequent fragmentation.

  • Halogen Loss: The C-Br bond is weaker than the C-Cl bond, leading to a specific order of radical loss during Collision-Induced Dissociation (CID).[1]

Part 2: Comparative Analysis of Detection Strategies

For drug development workflows, choosing the right detection mode is critical. Below is an objective comparison of the two primary alternatives: Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (Q-TOF) .

Comparative Performance Matrix
FeatureAlternative A: Triple Quadrupole (QqQ) Alternative B: HRMS (Q-TOF / Orbitrap) Verdict
Primary Utility Routine Quantification (PK Studies)Structural Elucidation & Impurity ProfilingContext Dependent
Mass Accuracy Nominal (Unit Resolution, e.g., 0.7 Da)High (< 5 ppm error)HRMS Wins
Isotopic Fidelity Low (Merges isobaric interferences)High (Resolves fine isotopic structure)HRMS Wins
Sensitivity Excellent (Femtogram level in MRM)Good (Picogram level)QqQ Wins
Fragmentation Data Precursor

Product (Transitions only)
Full MS/MS Spectra (All ions)HRMS Wins
EXPERT INSIGHT: The "False Positive" Trap

In QqQ workflows, relying solely on the transition of the piperazine ring (e.g., loss of


) can lead to false positives if the matrix contains other piperazine analogs.
  • Recommendation: For identification, HRMS is mandatory to confirm the

    
     elemental composition. For quantification in plasma, QqQ is superior due to dynamic range.
    

Part 3: Fragmentation Mechanics & Pathways

This section details the specific fragmentation logic derived from the structural properties of 1-(5-Bromo-6-chloropyridin-3-yl)piperazine.

The Isotopic Envelope (The "Fingerprint")

Before fragmentation, the precursor ion


 exhibits a characteristic 3-peak cluster due to the halogen isotopes.
  • M (100%): Contains

    
     and 
    
    
    
    .
  • M+2 (~133%): The dominant peak. Contains (

    
    ) and (
    
    
    
    ).
  • M+4 (~33%): Contains

    
     and 
    
    
    
    .

Diagnostic Value: Any precursor candidate that does not show this ~3:4:1 intensity ratio can be immediately discarded.

The Fragmentation Tree

Upon Collision-Induced Dissociation (CID), the molecule follows a predictable decay path.

  • Piperazine Ring Cleavage (Primary Pathway): The protonated secondary amine initiates

    
    -cleavage or ring opening.[1] Common neutral losses include 
    
    
    
    (43 Da) or
    
    
    (41 Da).
  • Halogen Radical Loss (Secondary Pathway): Higher collision energies trigger the homolytic cleavage of the Carbon-Halogen bonds.

    • Rule of Thumb: C-Br breaks before C-Cl.[1] You will observe an

      
       ion before an 
      
      
      
      ion.[1]
Visualization of Signaling Pathways (DOT)

FragmentationPath Precursor Precursor [M+H]+ (m/z ~276/278/280) Isotope Pattern: 3:4:1 ImineIon Piperazine Ring Cleavage (Loss of C2H5N / -43 Da) [M+H - 43]+ Precursor->ImineIon Low CE (15-20 eV) Ring Opening DeBrominated De-bromination (Loss of Br radical) [M+H - 79/81]+ Precursor->DeBrominated Med CE (25-30 eV) Weak C-Br Bond Core Pyridyl Core Ion (C5H3N2+) ImineIon->Core High CE (>40 eV) Full degradation DeChlorinated De-chlorination (Loss of Cl radical) [M+H - 35/37]+ DeBrominated->DeChlorinated Sequential Loss

Figure 1: Proposed fragmentation tree for 1-(5-Bromo-6-chloropyridin-3-yl)piperazine showing primary cleavage events.[1]

Part 4: Validated Experimental Protocol

To replicate these results, the following LC-MS methodology is recommended. This protocol is designed to be self-validating by separating the target from potential matrix interferences.[1]

Sample Preparation[2]
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL for Q-TOF; 10 ng/mL for QqQ optimization.[1]

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The piperazine moiety is polar; starting at 5% B ensures retention and separation from the void volume salts.

MS Parameters (ESI Positive Mode)
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Prevent in-source fragmentation of the labile Br).

  • Collision Energy (CE): Ramp 10–50 eV to capture both the piperazine fragments (low CE) and the pyridine core (high CE).

Analytical Workflow Diagram

Workflow Sample Sample (Drug Intermediate) LC LC Separation (C18 Reverse Phase) Sample->LC Ionization ESI (+) Source LC->Ionization Decision Goal? Ionization->Decision QqQ Triple Quad (QqQ) MRM Mode Quantification Decision->QqQ Quant HRMS Q-TOF / Orbitrap Full Scan MS/MS Identification Decision->HRMS ID / Structure Output1 Output1 QqQ->Output1 Transition: 276 -> 233 Output2 Output2 HRMS->Output2 Exact Mass: 275.988

Figure 2: Decision matrix for selecting the appropriate MS analyzer based on experimental goals.

References

  • Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[2] Journal of Chinese Mass Spectrometry Society, vol. 42, no.[1][2] 1, 2021, pp. 1-7.[1][2] Link[2]

  • BenchChem.[3][4] "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." BenchChem Application Library, 2025. Link

  • Gross, J. H.[1] "Mass Spectrometry: A Textbook." Springer, 3rd ed., 2017.[1] (Chapter on Halogen Isotopic Patterns). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44540416, 1-(5-Bromo-6-chloropyridin-3-yl)piperazine." PubChem, 2025.[1] Link

  • LibreTexts.[5] "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2021.[1] Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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